2-Dodecylhexadecyl-D-xylopyranoside
Description
Contextualization within the Field of Complex Glycolipid Chemistry
Glycolipids are amphiphilic molecules comprised of a hydrophilic sugar headgroup and a hydrophobic lipid tail. acs.org They are integral components of cell membranes, playing crucial roles in cellular recognition, adhesion, and signaling. avantiresearch.com The study of complex glycolipids, such as 2-Dodecylhexadecyl-D-xylopyranoside, is a specialized area of chemistry that focuses on the synthesis, properties, and applications of these intricate molecules.
Glycosidic surfactants, a class of compounds that includes this compound, have garnered considerable attention in academic research due to their unique properties. Derived from renewable resources, they are often considered safer alternatives to petroleum-based surfactants because of their high biodegradability and low toxicity. nih.gov Their ability to self-assemble into various structures, such as micelles and vesicles, makes them valuable in a wide range of applications, including as emulsifiers in food and cosmetics, and in drug delivery systems. nih.govresearchgate.net The specific interactions of these surfactants with biological macromolecules like proteins and lipids are a key area of investigation. nih.gov
Research has shown that the length of the alkyl chain in glycosidic surfactants significantly influences their physicochemical properties. researchgate.netnih.gov For instance, dodecyl d-xyloside has been shown to decrease surface tension to values below 25 mN m⁻¹ at its critical micelle concentration (CMC). researchgate.netnih.gov Furthermore, the structure of the sugar headgroup and the nature of the linkage to the hydrophobic tail also play a critical role in determining the surfactant's behavior. nih.gov
Historical Trajectory of Research on Long-Chain Alkyl Glycosides
The study of alkyl glycosides dates back over a century. In 1893, Emil Fischer first described the synthesis of alkyl glucosides through an acid-catalyzed reaction of glucose with alcohols. brillachem.com This foundational work, known as "Fischer glycosidation," laid the groundwork for future research in this area. brillachem.combrillachem.com A few decades later, the first patent for the use of alkyl glycosides in detergents was filed in Germany, signaling their potential for industrial applications. brillachem.com
Early synthetic methods for alkyl glycosides, like the Fischer glycosidation, often resulted in complex mixtures of products. brillachem.com The Koenigs-Knorr reaction, developed later, offered a more stereoselective route to pure alkyl glucosides using acetylated sugar halides as intermediates. brillachem.com Over the years, synthetic strategies have continued to evolve, with a focus on improving yields, stereoselectivity, and the use of more environmentally friendly methods. rsc.org
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for creating complex glycolipids. nih.govresearchgate.net Enzymes, such as glycosidases and glycosyltransferases, can be used to form glycosidic bonds with high specificity, avoiding the need for extensive protecting group chemistry. rsc.orgnih.gov
The self-assembly of glycosidic amphiphiles into supramolecular structures is a key aspect of their function. A variety of techniques have been developed to characterize these assemblies. Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful methods for studying the size and shape of micelles and vesicles in solution. bohrium.comrsc.orgnih.gov
Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of these supramolecular structures. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like DOSY, COSY, and NOESY, offers detailed information about the structure and dynamics of these molecules in solution. bohrium.com Mass spectrometry, particularly with soft ionization techniques, has also become an invaluable tool for characterizing these complex molecules. bohrium.comrsc.org
Current Research Landscape and Emerging Trends for this compound
Current research on long-chain alkyl xylosides, including this compound, is focused on several key areas. There is a growing interest in their potential biomedical applications, driven by their biocompatibility and ability to form stable vesicles for drug delivery. emergenresearch.com The immunomodulatory and anticancer properties of some glycolipids are also being actively investigated. emergenresearch.com
The development of novel and more efficient synthetic methods remains a priority. This includes the use of ionic liquids as catalysts and the exploration of new enzymatic routes. rsc.org Furthermore, there is an increasing emphasis on understanding the intricate relationships between the molecular structure of these glycolipids and their self-assembly behavior and biological activity. nih.gov The market for glycolipids is expanding, with increasing demand from the cosmetics, personal care, and food industries. emergenresearch.com
Overview of Key Research Domains and Methodologies
General methodologies for similar compounds involve multi-step chemical synthesis. This often starts from D-xylose, which is first peracetylated or benzoylated, followed by bromination, and then a Koenigs-Knorr reaction with the corresponding alcohol to form the glycosidic bond, and finally deprotection. nih.govnih.gov The specific alcohol required for this compound, 2-dodecylhexadecanol, is a Guerbet alcohol, which itself is synthesized through the Guerbet reaction from lighter alcohols. cardiff.ac.ukaocs.orggoogle.com
Identification of Prominent Research Gaps and Challenges
The primary research gap is the absence of any significant body of work on this compound. Consequently, its specific properties and potential applications are unknown.
Key Research Gaps:
Synthesis and Yield Optimization: While general methods for alkyl xylopyranoside synthesis exist, specific reaction conditions, catalysts, and purification methods for this compound have not been reported. nih.govrsc.org The synthesis of the precursor, 2-dodecylhexadecanol, also presents its own set of challenges in terms of catalysts and reaction conditions. cardiff.ac.ukaocs.org
Physicochemical Properties: There is no available data on the physical and chemical properties of this compound, such as its critical micelle concentration (CMC), solubility, thermal stability, and liquid crystalline behavior. Studies on other long-chain alkyl β-D-xylopyranosides suggest these properties are highly dependent on the length and branching of the alkyl chain. nih.govnih.gov
Biological Activity: The biological activities, including potential antimicrobial or cytotoxic effects, of this compound have not been investigated. nih.govmdpi.com Research on other alkyl xylopyranosides shows a range of biological activities that are influenced by the nature of the alkyl group. mdpi.com
Potential Applications: Due to the lack of data on its properties, the potential applications of this compound remain purely speculative and within the broader context of other long-chain alkyl glycosides, such as biodegradable surfactants. nih.govnih.gov
Challenges:
Synthesis of the Hydrophobic Moiety: The synthesis of the C28 branched-chain Guerbet alcohol (2-dodecylhexadecanol) can be complex and costly, which may be a barrier to the synthesis of the final glycoside. researchgate.net
Lack of Commercial Availability for Research: The compound is listed by some chemical suppliers but is often not readily available for purchase, indicating it is not produced on a large scale for research purposes. gentaur.comsynthose.comthemacraegroup.combiomoles.com
Scope and Objectives of Academic Inquiry on this compound
Currently, there appears to be no defined scope or specific objectives for academic inquiry into this compound. Future research would need to begin with fundamental studies to establish a baseline of knowledge.
Potential Future Research Objectives:
To develop and optimize a synthetic route for this compound.
To characterize its fundamental physicochemical properties.
To investigate its self-assembly behavior in aqueous solutions.
To screen for potential biological activities and assess its biodegradability.
Properties
Molecular Formula |
C33H66O5 |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |
InChI Key |
GIBJEWCNQVHGAC-NYXGVQKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Dodecylhexadecyl D Xylopyranoside
Strategic Approaches to Glycosidic Bond Formation
The creation of the glycosidic linkage between the D-xylose moiety and the 2-dodecylhexadecanol aglycone is a pivotal step in the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside. Various classical and modern glycosylation techniques have been adapted and optimized for this purpose, each presenting distinct advantages in terms of efficiency, stereoselectivity, and scalability.
Glycosylation Reactions for D-Xylopyranoside Derivatives
The Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry, involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. tandfonline.comtaylorandfrancis.comwikipedia.org For the synthesis of this compound, this method typically employs a per-O-acetylated or per-O-benzoylated xylopyranosyl bromide as the glycosyl donor. The presence of a participating group, such as an acetyl or benzoyl group, at the C-2 position of the xylose donor is crucial for achieving high stereoselectivity, leading predominantly to the formation of the 1,2-trans-glycosidic linkage (β-anomer) through neighboring group participation. taylorandfrancis.comwikipedia.org
Various promoters have been investigated to improve the efficiency of the Koenigs-Knorr reaction for the synthesis of alkyl xylopyranosides. Silver carbonate and silver oxide are traditional promoters, though others such as cadmium carbonate and mercury(II) salts have also been utilized. researchgate.net Maintaining strictly anhydrous conditions is paramount to prevent the hydrolysis of the glycosyl halide and ensure high yields. researchgate.net
| Promoter | Solvent | Typical Yield (%) | Stereoselectivity (β:α) |
|---|---|---|---|
| Silver Carbonate | Dichloromethane | 60-75 | >95:5 |
| Silver Oxide/Iodine | Chloroform | 65-80 | >95:5 |
| Cadmium Carbonate | Toluene | 50-65 | >90:10 |
| Mercury(II) Cyanide | Benzene/Nitromethane | 70-85 | >95:5 |
The Schmidt glycosylation, which utilizes O-glycosyl trichloroacetimidates as glycosyl donors, has emerged as a powerful and versatile alternative to the Koenigs-Knorr reaction. researchgate.netdtu.dk This method offers several advantages, including milder reaction conditions and the avoidance of toxic heavy metal promoters. The trichloroacetimidate donor is activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2), to generate a highly reactive oxocarbenium ion intermediate that then reacts with the alcohol acceptor. researchgate.net
The stereochemical outcome of the Schmidt glycosylation is influenced by several factors, including the solvent, the nature of the protecting groups on the sugar donor, and the reaction temperature. For the synthesis of this compound, the use of a participating group at C-2 of the xylose trichloroacetimidate donor is essential for achieving high β-selectivity. The "inverse glycosylation procedure," where the alcohol is added to a pre-activated donor, can sometimes be employed to minimize the formation of a stable trichloroacetamide byproduct, which can occur with less reactive alcohols. nih.gov
| Lewis Acid Catalyst | Solvent | Typical Yield (%) | Stereoselectivity (β:α) |
|---|---|---|---|
| TMSOTf (catalytic) | Dichloromethane | 75-90 | >95:5 |
| BF3·OEt2 (catalytic) | Diethyl ether | 70-85 | >90:10 |
The Fischer glycosylation is a direct and atom-economical method that involves the reaction of an unprotected sugar with an alcohol in the presence of an acid catalyst. wikipedia.org While traditionally used for the synthesis of simple alkyl glycosides, variants of this method can be applied to the synthesis of more complex structures like this compound. The reaction is typically carried out using a large excess of the alcohol as the solvent to drive the equilibrium towards the formation of the glycoside. wikipedia.org
A variety of acid catalysts can be employed, including strong mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlite IR-120) and zeolites. researchgate.net The use of solid acid catalysts simplifies product purification as the catalyst can be easily removed by filtration. The Fischer glycosylation generally leads to a mixture of anomers (α and β) and regioisomers (pyranosides and furanosides), with the thermodynamically more stable anomer often predominating under prolonged reaction times. wikipedia.org For D-xylose, the α-anomer is often the major product.
| Acid Catalyst | Reaction Temperature (°C) | Typical Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|---|
| Sulfuric Acid | 90-110 | 50-65 | ~3:1 |
| Amberlite IR-120 | 100-120 | 45-60 | ~2.5:1 |
| p-Toluenesulfonic Acid | 90-110 | 55-70 | ~3:1 |
Enzymatic glycosylation offers a highly stereoselective and environmentally benign approach to the synthesis of glycosides. researchgate.net β-Xylosidases, for instance, can catalyze the transfer of a xylosyl residue from a suitable donor, such as xylobiose or p-nitrophenyl-β-D-xylopyranoside, to an acceptor alcohol in a process known as transglycosylation. tandfonline.comresearchgate.net This method typically yields the β-anomer with excellent selectivity, obviating the need for protecting group manipulations and the use of harsh chemical reagents.
The efficiency of enzymatic transglycosylation is dependent on several factors, including the choice of enzyme, the concentration of the donor and acceptor, the reaction medium (often containing a co-solvent to solubilize the long-chain alcohol), pH, and temperature. researchgate.net While yields can sometimes be moderate due to competing hydrolysis of the donor, optimization of reaction conditions can significantly improve the formation of the desired alkyl xyloside. researchgate.net
| Enzyme Source | Xylosyl Donor | Acceptor Alcohol | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Aspergillus niger β-xylosidase | Xylobiose | Methanol (B129727) | High | Exclusively β |
| Aspergillus niger β-xylosidase | Xylobiose | 1-Butanol | High | Exclusively β |
| Aspergillus niger β-xylosidase | Xylobiose | 1-Octanol | Low | Exclusively β |
Regioselective Synthesis of the Aglycone Moiety (2-Dodecylhexadecyl)
The synthesis of the aglycone, 2-dodecylhexadecan-1-ol, requires a regioselective method to introduce the dodecyl chain at the C-2 position of a hexadecanol backbone. The Guerbet reaction is a well-established and industrially relevant method for the dimerization of alcohols to produce branched, higher molecular weight alcohols. aocs.orggoogleapis.com This reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps, typically catalyzed by a combination of a base and a transition metal catalyst. aocs.orggoogleapis.com
In the context of synthesizing 2-dodecylhexadecan-1-ol, a cross-Guerbet reaction between dodecanol and hexadecanol could be envisioned. However, to achieve regioselectivity and avoid a mixture of self-condensation and cross-condensation products, a more controlled approach is necessary. A common strategy involves the initial preparation of a suitable precursor that can be selectively alkylated. For instance, a long-chain ester can be deprotonated at the α-position with a strong base, followed by alkylation with a dodecyl halide. Subsequent reduction of the ester functionality would then yield the desired 2-dodecylhexadecan-1-ol.
Alkylation Strategies for Branched Alkyl Chains
The introduction of the 2-dodecylhexadecyl group onto the D-xylopyranoside core can be accomplished through several established glycosylation methods, each with its own set of advantages and challenges, particularly when dealing with sterically demanding alcohols.
Fischer Glycosylation: This acid-catalyzed reaction is a direct method for glycoside synthesis, typically employing an excess of the alcohol which also serves as the solvent. nih.govgoogle.com For the synthesis of this compound, D-xylose would be reacted with 2-dodecylhexadecanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. nih.gov Due to the equilibrium nature of the Fischer glycosylation, a mixture of anomers (α and β) and isomers (pyranoside and furanoside) is often produced. nih.gov The thermodynamically more stable pyranoside forms are generally favored under longer reaction times.
Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide donor with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgnih.gov For the synthesis of this compound, a protected xylopyranosyl bromide (e.g., acetobromoxylose) would be reacted with 2-dodecylhexadecanol. The stereochemical outcome is often influenced by the protecting group at the C-2 position of the xylose donor. wikipedia.orgmdpi.comnih.gov A participating group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans glycoside through anchimeric assistance. wikipedia.orgmdpi.comnih.gov Given the steric bulk of 2-dodecylhexadecanol, this reaction requires careful optimization of promoters and reaction conditions to achieve satisfactory yields. acs.orgnih.gov
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including glycosides, under mild conditions with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov In the context of synthesizing this compound, a protected D-xylose with a free anomeric hydroxyl group would be reacted with 2-dodecylhexadecanol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgchem-station.com The reaction proceeds via an Sₙ2 mechanism, which can provide excellent stereocontrol, leading predominantly to the β-xyloside if the α-anomer of xylose is used as the starting material. organic-chemistry.org
| Synthetic Strategy | Glycosyl Donor | Aglycone | Key Reagents/Catalysts | Stereoselectivity |
| Fischer Glycosylation | D-Xylose | 2-Dodecylhexadecanol | H₂SO₄ or HCl | Mixture of α/β anomers |
| Koenigs-Knorr | Acetobromoxylose | 2-Dodecylhexadecanol | Ag₂CO₃ or AgOTf | 1,2-trans (with C-2 participating group) |
| Mitsunobu Reaction | Protected D-Xylose | 2-Dodecylhexadecanol | PPh₃, DEAD/DIAD | Inversion of configuration |
Cross-Coupling Reactions in Alkane Functionalization
While less common for the direct synthesis of O-glycosides with saturated alkyl chains, cross-coupling reactions represent an emerging area in carbohydrate chemistry. These methods are typically employed for the formation of C-glycosides or for the introduction of unsaturated aglycones. However, advancements in catalysis could potentially enable their application in the synthesis of complex alkyl glycosides. For instance, nickel-catalyzed three-component reactions have been developed for the synthesis of multisubstituted C-vinyl glycosides from alkynes, showcasing the potential for complex bond formations on the anomeric carbon. acs.org Further research is needed to adapt these methods for the direct O-alkylation with a saturated, branched-chain alcohol like 2-dodecylhexadecanol.
Optimization of Reaction Parameters for Yield and Selectivity
The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and control stereoselectivity, especially given the challenge posed by the sterically hindered Guerbet alcohol.
Influence of Solvent Systems and Catalysts
The choice of solvent can significantly impact the stereochemical outcome of a glycosylation reaction. nih.gov Nitrile solvents, such as acetonitrile (B52724), are known to favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. In contrast, ethereal solvents like diethyl ether or tetrahydrofuran can promote the formation of α-glycosides. The polarity of the solvent also plays a role, with less polar solvents sometimes favoring Sₙ2-like pathways, which can lead to higher stereoselectivity.
The selection of the catalyst is also critical. In Fischer glycosylations, while strong mineral acids are traditional, milder solid acid catalysts can offer advantages in terms of easier work-up and potentially improved selectivity. nih.gov For Koenigs-Knorr reactions, a range of promoters beyond silver salts, including mercury or cadmium salts, have been used, although toxicity concerns are a factor. wikipedia.orgnih.gov The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to a silver(I) oxide-promoted Koenigs-Knorr reaction has been shown to dramatically accelerate the reaction. nih.gov For glycosylations involving sterically hindered alcohols, the use of a sterically hindered Brønsted acid catalyst in a non-polar solvent like hexane has been reported to be effective in producing β-glycosides in high yield. acs.org
| Parameter | Effect on Glycosylation | Representative Examples |
| Solvent | Influences stereoselectivity (α/β ratio) | Acetonitrile (favors β), Diethyl ether (favors α) |
| Catalyst (Fischer) | Affects reaction rate and work-up | H₂SO₄, Solid acids (e.g., zeolites) |
| Promoter (K-K) | Activates glycosyl halide, influences rate | Ag₂CO₃, AgOTf, HgBr₂, CdCO₃ |
| Catalyst (Hindered) | Enables reaction with bulky alcohols | Sterically hindered Brønsted acids |
Temperature and Pressure Effects on Synthetic Efficiency
Temperature is a crucial parameter in glycosylation reactions. In Fischer glycosylations, higher temperatures (typically 100-150 °C) are often required to drive the reaction towards the thermodynamically favored pyranoside products and to remove the water formed during the reaction. sigmaaldrich.com The removal of water is often facilitated by carrying out the reaction under reduced pressure. sigmaaldrich.com
For kinetically controlled reactions like the Mitsunobu reaction, lower temperatures (e.g., 0 °C to room temperature) are generally preferred to maintain stereochemical integrity and minimize side reactions. wikipedia.org In Koenigs-Knorr reactions, temperatures can vary widely depending on the reactivity of the donor and acceptor, with reactions often initiated at low temperatures and gradually warmed to room temperature.
Purification and Isolation Techniques for High-Purity this compound
The purification of long-chain, branched alkyl glycosides like this compound presents challenges due to their amphiphilic nature and the potential for the presence of anomeric mixtures.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of glycoside anomers. nih.gov Reversed-phase chromatography, using a C18 column, is often effective for separating the more polar β-anomer from the less polar α-anomer. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving good resolution.
Recrystallization: Recrystallization is a common method for purifying solid organic compounds. mt.comlibretexts.org For alkyl glycosides, the choice of solvent is crucial. A solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. mt.com For long-chain alkyl glycosides, which can be waxy solids, finding a suitable single or mixed solvent system may require significant experimentation. The slow cooling of a saturated solution can lead to the formation of pure crystals. libretexts.org It is important to note that alkyl glycosides can sometimes crystallize as hydrates, which may affect their physical properties. nih.gov
| Technique | Principle | Application to Target Compound |
| HPLC | Differential partitioning between stationary and mobile phases | Separation of α- and β-anomers using a C18 column and a water/acetonitrile gradient. |
| Recrystallization | Difference in solubility at different temperatures | Purification from reaction byproducts and minor isomers by slow cooling from a suitable solvent system. |
Chromatographic Separation Methods (e.g., Column, Flash, Preparative HPLC)
No published studies detailing the specific conditions or results for the chromatographic separation of this compound could be located.
Crystallization and Recrystallization Protocols
There is no available information on established protocols for the crystallization or recrystallization of this compound.
Scalability and Green Chemistry Principles in this compound Synthesis
Specific research on the scalability of synthetic routes to this compound or the application of green chemistry principles to its production has not been reported in the available literature.
Sophisticated Methodologies for Structural Elucidation of 2 Dodecylhexadecyl D Xylopyranoside
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. nih.gov For a molecule with the structural complexity of 2-Dodecylhexadecyl-D-xylopyranoside, a multifaceted NMR strategy is required.
One-dimensional (1D) NMR, which includes both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial framework for structural analysis. nih.gov The ¹H NMR spectrum indicates the different types of protons present and their relative numbers. Key signals for this compound include the anomeric proton of the xylose sugar, other protons within the pyranose ring, and the large, overlapping signals from the long alkyl chains. researchgate.net
The ¹³C NMR spectrum complements the proton data by identifying the number of distinct carbon environments. hmdb.ca The chemical shift of each carbon signal provides clues about its functional group. For example, the anomeric carbon (C-1) of the D-xylopyranoside unit has a characteristic downfield shift, while the numerous signals in the upfield aliphatic region correspond to the carbons of the dodecyl and hexadecyl chains. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Structural Features of this compound
| Atom/Group | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric H-1 | ~4.3 (d) | - |
| Xylose Ring Protons | ~3.2–4.1 (m) | - |
| Anomeric C-1 | - | ~103–105 |
| Xylose Ring Carbons | - | ~62–82 |
| O-CH (Alkyl Chain) | ~3.5–3.9 (m) | ~72–76 |
| Alkyl Chain CH₂ | ~1.2–1.4 (br s) | ~22–32 |
| Terminal CH₃ | ~0.88 (t) | ~14 |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions. (d = doublet, t = triplet, m = multiplet, br s = broad singlet).
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and defining its stereochemistry. slideshare.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu COSY is used to trace the connectivity of protons within the xylose ring and along the alkyl chains.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom to which it is directly attached. columbia.edu This powerful technique resolves ambiguity by definitively linking the proton and carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons over two to three bonds. columbia.eduyoutube.com This is critical for connecting different parts of the molecule, such as linking the anomeric proton (H-1) of the xylose unit to the specific carbon on the alkyl chain where the ether bond is formed. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is crucial for determining stereochemistry. libretexts.orglibretexts.org For instance, a NOESY correlation between the anomeric proton and protons on the aglycone can confirm the spatial orientation of the glycosidic bond. researchgate.netlsu.eduyoutube.com
In its solid form, the amphiphilic this compound can self-assemble into ordered structures like bilayers. Solid-state NMR (ssNMR) is uniquely suited to study the molecular arrangement and dynamics within these aggregates. springernature.comnih.gov Techniques such as Magic Angle Spinning (MAS) can average out anisotropic interactions to provide high-resolution spectra of the solid material, giving insight into the packing and conformation of the molecules. mdpi.comacs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the precise calculation of its elemental formula. mdpi.comresearchgate.net
Electrospray ionization (ESI) is a soft ionization method ideal for analyzing large and thermally fragile molecules like glycosides. creative-proteomics.com In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. acs.org The high accuracy of the mass-to-charge ratio (m/z) measurement confirms the molecular formula.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another soft ionization technique effective for large molecules. nih.govspectra-physics.com The analyte is mixed with a matrix and ionized by a laser pulse. MALDI is particularly useful for analyzing biomolecules and large organic molecules, often producing singly charged ions, which simplifies spectral interpretation. spectra-physics.comnih.gov
Further structural details are obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion. nih.gov For this compound, key fragmentations include the cleavage of the glycosidic bond, resulting in the separation of the xylose sugar from the lipid tail, and various cleavages along the alkyl chains. nih.govnih.govyoutube.commiamioh.eduyoutube.comyoutube.com
Table 2: Calculated High-Resolution Mass Spectrometry Data for this compound (C₃₃H₆₆O₅)
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 543.4983 |
| [M+Na]⁺ | 565.4802 |
| [M+K]⁺ | 581.4542 |
| [M-C₅H₈O₄+H]⁺ (Loss of Xylose unit) | 411.4560 |
Note: These values represent the monoisotopic masses calculated for the specified ions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of glycosides by analyzing their fragmentation patterns upon collision-induced dissociation (CID). In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated and then subjected to energetic collisions with an inert gas. This process induces fragmentation at specific bonds, and the resulting fragment ions are mass-analyzed to reveal structural information.
For alkyl xylopyranosides, the primary fragmentation pathway involves the cleavage of the glycosidic bond. This can occur in two principal ways: cleavage of the C-O bond between the anomeric carbon and the glycosidic oxygen, or cleavage of the O-alkyl bond. These cleavages result in the formation of a characteristic oxonium ion from the xylose moiety and a fragment corresponding to the long-chain alcohol.
The expected major fragmentation pathways for this compound in an MS/MS experiment are detailed below. The analysis of these fragments allows for the confirmation of both the carbohydrate headgroup and the long-chain alkyl aglycone.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity of Fragment | Fragmentation Pathway |
| [M+H]⁺ | [Xylose+H]⁺ (e.g., 133) | Protonated Xylose moiety | Cleavage of the glycosidic C-O bond with charge retention on the sugar. |
| [M+H]⁺ | [M-Xylose+H]⁺ | Protonated 2-Dodecylhexadecanol | Cleavage of the glycosidic C-O bond with charge retention on the aglycone. |
| [M+H]⁺ | Various smaller ions | Further fragmentation of the xylose ring | Cross-ring cleavages of the sugar moiety. |
| [M+H]⁺ | Various smaller ions | Fragmentation of the alkyl chain | Cleavage of C-C bonds within the dodecylhexadecyl chain. |
This table is illustrative and based on general fragmentation patterns of alkyl glycosides. The exact m/z values would depend on the specific ionization and experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, FTIR is instrumental in identifying the hydroxyl groups of the xylose ring, the C-O bonds of the ether linkage, and the aliphatic C-H bonds of the long alkyl chain.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 | O-H stretching | Hydroxyl groups of the D-xylopyranoside ring |
| 2950 - 2850 | C-H stretching | Aliphatic CH₂, CH₃ groups of the dodecylhexadecyl chain |
| 1470 - 1450 | C-H bending | Aliphatic CH₂ scissoring |
| 1150 - 1000 | C-O stretching | C-O-C of the glycosidic linkage and C-OH of the sugar ring |
| 900 - 800 | C-H bending | Anomeric region, sensitive to the glycosidic linkage configuration |
This table presents expected characteristic absorption bands for a long-chain alkyl xylopyranoside based on general spectroscopic data for similar compounds.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. nih.gov For this compound, Raman spectroscopy can corroborate the presence of the long alkyl chain and provide insights into the skeletal vibrations of the pyranose ring.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 2950 - 2850 | C-H stretching | Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the alkyl chain |
| 1470 - 1440 | C-H bending | CH₂ deformation (scissoring) |
| 1300 - 1200 | C-H bending | CH₂ twisting and wagging |
| 1150 - 1050 | C-C and C-O stretching | Skeletal vibrations of the pyranose ring and glycosidic linkage |
| 900 - 800 | C-O-C stretching | Symmetric stretch of the glycosidic linkage |
This table outlines expected Raman shifts for a long-chain alkyl xylopyranoside based on general spectroscopic principles and data for related compounds.
Chiroptical Spectroscopy for Conformational and Stereochemical Insights
Chiroptical techniques are essential for determining the absolute configuration and conformation of chiral molecules like this compound.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for determining the anomeric configuration (α or β) of the glycosidic bond. For sugars and their derivatives, the sign of the Cotton effect in the CD spectrum, typically observed around 200-240 nm, can often be correlated with the stereochemistry at the anomeric center. For many D-sugars, a positive Cotton effect is indicative of a β-anomer, while a negative Cotton effect suggests an α-anomer. rsc.org
| Anomeric Configuration | Expected Sign of Cotton Effect (around 220 nm) |
| β-D-xylopyranoside | Positive |
| α-D-xylopyranoside | Negative |
This table is based on empirical rules established for similar glycosides and serves as a predictive guide for the analysis of this compound.
| Parameter | Significance |
| Specific Rotation [α]D | A characteristic physical constant for a chiral compound under specified conditions (temperature, solvent, concentration). The sign and magnitude contribute to its identification. |
| ORD Curve Shape | The shape of the ORD curve (plain or anomalous) provides information about the presence of chromophores and can be used to determine the absolute configuration by comparison with known compounds. |
The specific values for the optical rotation of this compound would need to be determined experimentally.
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination (If Applicable)
X-ray Diffraction (XRD) is a premier and powerful analytical technique for determining the atomic and molecular structure of a crystal. nih.govmdpi.com In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. scribd.com The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and conformational details. mdpi.com For a compound like this compound, obtaining a single crystal of sufficient quality is a prerequisite for analysis by single-crystal X-ray diffraction. nih.gov
The process of structure elucidation via XRD involves several key steps. Initially, a suitable single crystal of the compound must be grown, which can often be a challenging and rate-limiting step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected by a detector, and the resulting pattern is used to determine the unit cell dimensions and space group of the crystal. nih.gov Subsequently, the phases of the diffracted X-rays are determined, and an electron density map is generated. From this map, the positions of the individual atoms can be deduced, leading to a complete and highly precise structural model of the molecule.
As of the current body of scientific literature, specific X-ray diffraction data for the crystalline structure of this compound has not been reported. While the crystal structures of other, shorter-chain alkyl β-D-xylopyranosides, such as methyl β-D-xylopyranoside, heptyl β-D-xylopyranoside, and decyl β-D-xylopyranoside, have been successfully determined, providing valuable insights into the packing of similar amphiphilic molecules, no such data is available for the dodecylhexadecyl derivative. nih.gov
Should crystals of this compound be successfully prepared and analyzed, XRD would provide definitive information on its solid-state conformation. This would include the precise arrangement of the D-xylopyranoside headgroup and the conformation of the long C28 alkyl chain, as well as the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Such data would be invaluable for understanding the self-assembly and phase behavior of this particular glycolipid.
The table below illustrates the type of crystallographic data that would be obtained from a successful XRD analysis of an alkyl xylopyranoside, based on published data for a related compound.
| Crystallographic Parameter | Decyl β-D-xylopyranoside hemihydrate |
| Chemical Formula | C₁₅H₃₁O₅.₅ |
| Formula Weight | 301.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 26.697(5) |
| b (Å) | 4.9659(10) |
| c (Å) | 28.003(5) |
| β (°) | 114.34(3) |
| Volume (ų) | 3381.9(11) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.184 |
| Data derived from studies on related compounds, as specific data for this compound is not available. nih.gov |
Supramolecular Chemistry and Self Assembly of 2 Dodecylhexadecyl D Xylopyranoside
Characterization of Self-Assembled MorphologiesOnce formed, the size, shape, and structure of the aggregates of 2-Dodecylhexadecyl-D-xylopyranoside would have been discussed. This typically involves techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Small-Angle X-ray or Neutron Scattering (SAXS/SANS) to visualize and characterize the resulting morphologies, which could range from spherical or cylindrical micelles to more complex bilayer or vesicular structures.
Unfortunately, no studies presenting CAC values, thermodynamic data, or morphological characterizations for this compound could be located. While research exists for other, typically shorter-chain, alkyl glycosides, the strict focus on this specific, very long-chain derivative means that an accurate and scientifically sound article cannot be produced at this time. The unique structure of the 2-dodecylhexadecyl alkyl chain would significantly influence its self-assembly behavior, making extrapolation from other compounds highly speculative and scientifically unsound.
Micellar Structures Formed by this compound
The formation of micelles is a hallmark of amphiphilic molecules above their critical micelle concentration (CMC). These dynamic aggregates play crucial roles in various applications, from detergency to drug delivery. The characterization of their size, shape, and internal structure is fundamental to understanding their behavior and optimizing their function.
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic radius (R_h) and size distribution (polydispersity) of nanoparticles in solution. This non-invasive method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. For micellar solutions of this compound, DLS would be instrumental in providing initial insights into the size of the aggregates. However, no such studies have been reported.
A hypothetical DLS analysis would involve preparing aqueous solutions of the compound at various concentrations above its CMC and measuring the correlation function of the scattered light. From this, the diffusion coefficient of the micelles could be calculated and, using the Stokes-Einstein equation, their hydrodynamic radius would be determined. The polydispersity index (PDI) would also be obtained, indicating the breadth of the size distribution. Without experimental data, a representative data table cannot be generated.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the shape, size, and internal structure of nanoscale objects, including micelles. By analyzing the scattering pattern of X-rays or neutrons at very small angles, detailed information about the electron density or scattering length density distribution within the sample can be obtained.
For this compound micelles, SAXS or SANS experiments would reveal whether the aggregates are spherical, ellipsoidal, cylindrical, or adopt more complex morphologies. The analysis of the scattering curve could also provide dimensions of the micellar core and the thickness of the solvated corona. No published SAXS or SANS data for this specific compound are available.
A theoretical SAXS experiment would yield a scattering profile (intensity vs. scattering vector, q). Modeling this profile could provide key parameters as shown in the hypothetical table below.
No experimental data is available to populate this table.
Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) provide direct visual evidence of the morphology of self-assembled structures. By imaging a vitrified or stained sample, the shape and size of individual micelles can be observed. Cryo-TEM is particularly valuable as it preserves the native hydrated state of the aggregates. The absence of published research means there are no available micrographs of this compound micelles.
Vesicle and Liposome Formation and Stability
Beyond micelles, amphiphiles with appropriate molecular geometry can form bilayer structures that close upon themselves to form vesicles or liposomes. These hollow spheres can encapsulate aqueous volumes and are of significant interest for drug delivery and as model membrane systems.
Common methods for preparing vesicles of a defined size include extrusion and sonication. Extrusion involves repeatedly passing a suspension of the amphiphile through a membrane with a specific pore size, resulting in unilamellar vesicles of a relatively uniform diameter. Sonication uses high-frequency sound waves to break down larger multilamellar aggregates into smaller unilamellar vesicles. While these are standard techniques, their application to this compound has not been documented.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanoscale. For vesicles adsorbed onto a solid substrate, AFM can provide information on their three-dimensional shape, size, and surface topography. It can also be used to probe the mechanical properties of the vesicle membrane. To date, no AFM studies on vesicles formed from this compound have been published.
Permeability Studies of Vesicle Membranes
Vesicles formed from glycolipids like this compound are of interest for their potential as model membrane systems and as carriers in various applications. The permeability of these vesicle membranes is a critical parameter that defines their ability to encapsulate and retain substances. However, specific experimental data on the permeability of vesicles composed solely of this compound is not extensively available in publicly accessible research.
Inferences can be drawn from the behavior of other Guerbet-type glycolipids. The branched nature of the 2-dodecylhexadecyl tail is expected to influence the packing of the lipid bilayers, potentially leading to a less ordered and more fluid membrane compared to those formed from linear-chain lipids. This increased fluidity could, in turn, result in higher permeability to small molecules and ions. Further research is necessary to quantify the permeability of this compound vesicles and to understand how factors such as temperature and the incorporation of other lipids might modulate this property.
Liquid Crystalline Phases and Gelation Phenomena
Glycolipids are well-known for forming a rich variety of thermotropic and lyotropic liquid crystalline phases. The self-assembly of these molecules into ordered, yet fluid, structures is a hallmark of their supramolecular chemistry.
Polarized Light Microscopy (PLM) is a fundamental technique used to identify anisotropic liquid crystalline phases. When observed between crossed polarizers, these phases exhibit characteristic textures that serve as fingerprints for their identification. While specific PLM studies on this compound are not detailed in the literature, studies on analogous Guerbet glycosides with different sugar headgroups (like glucose, maltose, and mannose) reveal common liquid crystalline phases. nih.govresearchgate.netresearchgate.net
For instance, it is common for such glycolipids to exhibit lamellar phases, which appear as oily streaks and focal conic textures under PLM. nih.govresearchgate.net Depending on the temperature and hydration, more complex, non-lamellar structures such as inverse bicontinuous cubic and hexagonal phases can also form. nih.govresearchgate.net These are often identified by their dark, isotropic appearance (for cubic phases) or fan-like textures (for hexagonal phases). researchgate.net
Table 1: Expected Liquid Crystalline Phases of Guerbet Glycosides and their Polarized Light Microscopy Signatures
| Liquid Crystalline Phase | Typical Polarized Light Microscopy Texture |
|---|---|
| Lamellar (Lα) | Oily streaks, focal conics, Maltese crosses |
| Inverse Hexagonal (HII) | Fan-like textures |
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermodynamics of phase transitions in materials like liquid crystals. It measures the heat flow associated with thermal transitions as a function of temperature. For Guerbet glycosides, DSC thermograms can reveal multiple endothermic peaks corresponding to transitions between different physical states (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). nih.govnih.gov
Studies on a range of alkyl β-D-xylopyranosides have shown that the phase transition temperatures and enthalpies are dependent on the length and structure of the alkyl chain. nih.gov For anhydrous Guerbet maltosides, instead of a sharp melting point, a glass transition is often observed, indicating the formation of a glassy crystalline structure. nih.gov Upon heating, this can transform into a liquid crystalline phase. nih.gov The table below summarizes hypothetical DSC data for a Guerbet glycoside like this compound, based on findings for similar compounds. nih.govnih.gov
Table 2: Hypothetical Phase Transition Temperatures and Enthalpies for this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
|---|---|---|---|
| Glass Transition (Tg) | ~30-50 | - | - |
| Crystal to Liquid Crystal | ~60-80 | ~65-85 | 15-25 |
Influence of Environmental Factors on Self-Assembly Behavior
The self-assembly of this compound into various supramolecular structures is highly sensitive to the surrounding environmental conditions.
Temperature plays a crucial role in the self-assembly of amphiphiles. Increasing temperature generally increases the fluidity of the alkyl chains, which can induce phase transitions from more ordered structures (e.g., gels or lamellar phases) to less ordered ones (e.g., micelles or cubic phases). rsc.orgnih.govnih.gov For some systems, an increase in temperature can lead to the growth of aggregates, while for others it can cause them to fragment into smaller micelles. nih.govresearchgate.net The specific response depends on the delicate balance of hydrophobic and hydrophilic interactions.
The addition of electrolytes can significantly influence the self-assembly of non-ionic surfactants like this compound. Increasing the ionic strength of the solution can affect the hydration of the hydrophilic headgroup, a phenomenon known as the "salting-out" effect. This can lead to a decrease in the critical micelle concentration (CMC) and promote the growth of aggregates.
The type of electrolyte is also important, following the Hofmeister series. researchgate.net Some salts can enhance the stability of certain structures, while others can induce transitions to different morphologies. researchgate.net For instance, the addition of multivalent electrolytes to anionic surfactants has been shown to induce the formation of surface multilayer structures. nih.gov While the effect on non-ionic surfactants is generally less dramatic, significant changes in aggregation behavior can still be observed. researchgate.net
Table 3: Summary of Expected Environmental Effects on the Self-Assembly of this compound
| Factor | Expected Effect on Self-Assembly |
|---|---|
| Temperature Increase | Increased alkyl chain fluidity; potential phase transitions to less ordered structures. rsc.orgnih.govnih.gov |
| pH Variation | Minimal direct effect on the non-ionic headgroup; potential for long-term hydrolysis at extreme pH. |
| Increased Ionic Strength | Dehydration of headgroup ("salting-out"); potential decrease in CMC and growth of aggregates. researchgate.net |
| Electrolyte Type | Specific ion effects (Hofmeister series) can influence aggregate size and morphology. researchgate.net |
Synergistic Effects with Co-Surfactants and Additives
The performance of surfactants can often be enhanced through synergistic interactions when mixed with other surfactants or additives. researchgate.net This synergy arises from favorable interactions between the different molecules at the interface or within mixed micelles, leading to properties that are superior to those of the individual components. nzdr.ru For a non-ionic surfactant like this compound, mixing with anionic, cationic, or other non-ionic surfactants can lead to significant improvements in efficiency and effectiveness.
For instance, studies on other Guerbet-derived surfactants, such as Guerbet alkoxy carboxylates, have demonstrated significant synergistic interactions when combined with sulfonate co-surfactants, achieving ultra-low interfacial tension in demanding conditions like high salinity and high temperature. researchgate.net It is plausible that this compound would exhibit similar synergistic behavior. The large, branched hydrophobic group could provide steric stabilization in mixed systems, while the xylose headgroup can participate in hydrogen bonding networks with other polar additives.
Table 1: Expected Synergistic Effects of this compound with Different Co-surfactant Types (Hypothetical)
| Co-surfactant Type | Expected Interaction Mechanism | Potential Synergistic Outcome |
| Anionic (e.g., Sodium Dodecyl Sulfate) | Reduction of electrostatic repulsion between anionic headgroups by the non-ionic spacer effect. | Lower CMC, increased surface pressure, enhanced solubilization capacity, improved stability in hard water. |
| Cationic (e.g., Cetyltrimethylammonium Bromide) | Shielding of electrostatic repulsion between cationic headgroups. Stronger interactions than with anionic surfactants are often observed. | Significant reduction in CMC, formation of vesicles or other complex aggregates, enhanced wetting properties. |
| Other Non-ionic (e.g., Polysorbates) | Potential for modified packing geometry due to different headgroup or tail structures. | Altered cloud point, modified rheology of solutions, broader range of solubilization for different oils. |
| Polymeric Additives (e.g., Xanthan Gum) | Adsorption of surfactant onto the polymer chain or formation of joint network structures. | Increased solution viscosity, enhanced stability of emulsions and foams, modified gel properties. anton-paar.com |
This table is based on general principles of surfactant synergy; specific experimental data for this compound is not available in the reviewed literature.
Rheological Properties of this compound Solutions and Gels
The rheology of surfactant solutions is a critical parameter for many applications, describing the flow and deformation of the material under stress. The formation of self-assembled structures like micelles and liquid crystalline phases significantly impacts the viscosity and viscoelastic properties of the solution.
Specific rheological data for solutions and gels of this compound are not available in the public domain. However, based on the behavior of similar Guerbet-branched glycolipids, certain properties can be anticipated. researchgate.netum.edu.my At low concentrations, the solution is expected to behave as a Newtonian fluid with viscosity slightly higher than that of the solvent. As the concentration increases and elongated micelles or liquid crystalline phases form, the solution will likely exhibit non-Newtonian, shear-thinning behavior. researchgate.net This means the viscosity decreases as the shear rate increases, a common characteristic of structured fluids where the alignment of aggregates under shear reduces flow resistance.
The formation of gel-like structures, which is plausible given the tendency of branched-chain glycolipids to form highly ordered phases like bicontinuous cubic phases, would impart significant viscoelasticity to the system. um.edu.myresearchgate.net Such gels would be characterized by a storage modulus (G') that is greater than the loss modulus (G''), indicating a predominantly elastic, solid-like response at small deformations. The mechanical strength of these gels would depend on the concentration of the surfactant, temperature, and the presence of any additives that could modulate the packing and connectivity of the self-assembled network. anton-paar.com
Table 2: Anticipated Rheological Properties of this compound Systems
| Property | Description | Expected Behavior |
| Viscosity vs. Concentration | Change in flow resistance with increasing surfactant concentration. | Initial slight increase, followed by a significant increase upon the formation of ordered phases. |
| Shear-Thinning | Decrease in viscosity with increasing shear rate. | Expected for concentrated solutions and liquid crystalline phases due to the alignment of supramolecular structures. researchgate.net |
| Yield Stress | The minimum stress required to initiate flow in a gel-like system. | Gels formed from this surfactant would likely exhibit a yield stress, behaving as a solid below this threshold. |
| Storage Modulus (G') | A measure of the elastic response of a material. | In a gel state, G' is expected to be high and largely independent of frequency, dominating over the loss modulus. |
| Loss Modulus (G'') | A measure of the viscous response (energy dissipation) of a material. | Expected to be lower than G' in a gel state, indicating a structured, elastic network. |
This table outlines expected rheological characteristics based on the behavior of analogous branched-chain glycolipids. Specific experimental values for this compound are not documented in the reviewed literature.
In-depth Analysis of this compound's Interactions with Biological Systems Not Available in Publicly Accessible Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed, empirical data required to construct an in-depth article on the interactions of the chemical compound this compound with biological systems, as per the specified outline. While the compound is listed in several chemical databases and is available for research purposes, dedicated studies on its specific effects on artificial lipid bilayers and its utility in the solubilization of membrane proteins are not present in the accessible research landscape.
General principles of glycolipid behavior suggest that this compound, as a member of this class, would likely interact with cell membranes. Glycolipids are known to play roles in maintaining the stability and fluidity of cell membranes. However, without specific experimental data for this compound, any detailed discussion would be speculative and not based on direct scientific evidence for this particular compound.
The requested article outline necessitates specific, data-driven content for the following sections:
Interactions of 2 Dodecylhexadecyl D Xylopyranoside with Biological Systems in Vitro & Model Systems
Glycolipid-Membrane Mimetic Interactions
Solubilization of Membrane Proteins in Detergent Micelles of 2-Dodecylhexadecyl-D-xylopyranoside
Optimization of Solubilization Conditions
Modulation of Enzyme Activity in In Vitro Systems
The interaction of amphiphilic molecules like this compound with enzymes in vitro can significantly alter their structure and function. The large, branched C28 alkyl chain (composed of dodecyl and hexadecyl groups) combined with a polar xylose headgroup suggests it would form stable micelles or aggregate structures that can create unique microenvironments for enzymes.
Stabilization of Enzyme Conformation by Glycolipid Environment
Alkyl glycosides and other non-ionic surfactants are frequently used to solubilize, purify, and stabilize membrane proteins by replacing the native lipid bilayer. For soluble enzymes, these surfactants can also offer a protective environment that enhances stability. The binding of surfactants can prevent aggregation, protect hydrophobic regions from unfavorable interactions with the aqueous solvent, and maintain a more native-like conformation.
Research on the membrane protein bacteriorhodopsin has shown that the stability conferred by alkyl polyglucosides is directly related to the length of the alkyl tail and the thickness of the surfactant shell formed around the protein. nist.gov Longer-chain surfactants were found to be more effective at preserving the protein's activity over time. nist.gov It is hypothesized that a glycolipid like this compound, with its substantial hydrophobic chain, could form a robust and stable shell around an enzyme, thereby preserving its tertiary structure and functional integrity under denaturing conditions such as elevated temperature or exposure to organic solvents. However, no specific studies have been conducted to confirm or quantify this effect for this compound.
Effects on Enzyme Kinetics and Substrate Binding
The kinetic behavior of an enzyme can be influenced by the presence of glycolipids. These effects are typically quantified using the Michaelis-Menten model, which determines the maximum reaction velocity (Vmax) and the Michaelis constant (Km), an indicator of the enzyme's affinity for its substrate.
An amphiphilic molecule can modulate kinetics in several ways:
Substrate Partitioning: If the substrate is hydrophobic, it may preferentially partition into the glycolipid micelles. This can either increase the effective substrate concentration near the enzyme's active site or, conversely, sequester the substrate, making it less available.
Conformational Changes: The binding of the glycolipid to the enzyme could induce conformational changes that alter the geometry of the active site, thereby affecting substrate binding affinity (Km) or the catalytic rate (Vmax).
Direct Inhibition: The glycolipid itself could act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site.
Studies on β-xylosidases, enzymes that cleave xylose units, often use chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside to measure activity. nih.govnih.gov Research involving an engineered β-glucosidase for the synthesis of long-chain alkyl glucosides revealed that modifications to the enzyme's aglycone (non-sugar) binding pocket were crucial for accommodating long alkyl chains, highlighting the importance of specific enzyme-surfactant interactions. nih.govresearchgate.net While these principles are well-established, specific kinetic parameters detailing the effect of this compound on any particular enzyme have not been documented.
Glycoside-Receptor Binding Studies in Model Systems
The D-xylopyranoside headgroup of the molecule is a carbohydrate moiety that can be recognized by specific protein receptors, particularly lectins or enzymes with carbohydrate-binding modules.
Carbohydrate Recognition Domains and Specificity
Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that mediate the specific recognition and binding of carbohydrates. nih.gov The specificity of a CBM is determined by the precise arrangement of amino acid residues in its binding cleft, which form hydrogen bonds and hydrophobic interactions with the sugar rings. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics (Non-Human Cells)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. molbiolcell.orgbioradiations.com It quantifies the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. nicoyalife.comnicoyalife.com
In a typical SPR experiment to study glycolipid-receptor binding, one molecule (e.g., the receptor protein) is immobilized on a sensor chip surface. nih.gov The glycolipid (the analyte) is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the surface, generating a sensorgram that shows the association and dissociation phases. bioradiations.comnih.gov
While no SPR data exists for this compound, the table below illustrates the type of kinetic data that such an experiment would yield.
| Analyte Concentration (nM) | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Affinity (K_D_) (M) |
|---|---|---|---|
| 10 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 1. Hypothetical binding kinetics data for the interaction of this compound with a model receptor as determined by SPR. This data is for illustrative purposes only.
In Vitro Cellular Interactions and Biocompatibility Assessment (Non-Human Cells)
The biocompatibility of a surfactant is a critical factor for its potential application. In vitro assays using non-human cell lines are commonly employed to assess cytotoxicity and cellular interactions. The long, branched alkyl chain of this compound suggests it would have strong surfactant properties and a high propensity to interact with cell membranes.
The primary mechanism of surfactant cytotoxicity involves the disruption of the cell membrane's lipid bilayer. At concentrations above the critical micelle concentration (CMC), surfactants can solubilize membrane components, leading to increased permeability and cell lysis. researchgate.net
Studies on a series of n-alkyl-D-xylosides (with C8 to C12 chains) tested on non-human bacterial cells (Pseudomonas) showed that these compounds could alter both inner membrane permeability and cell surface hydrophobicity. researchgate.net The magnitude of these effects was dependent on the alkyl chain length and the surfactant concentration. Notably, these shorter-chain alkyl xylosides did not exhibit significant toxicity to the bacterial strains at concentrations below 25 mg/L. researchgate.net Research on other types of long-chain glycosides has indicated that while increased chain length can lead to greater membrane disruption, it can also decrease aqueous solubility, which may reduce the effective concentration of the monomeric surfactant available to interact with cells. nih.gov
Given its very large C28 hydrophobic tail, this compound would be expected to have extremely low water solubility and a very low CMC. Its interactions would likely be potent but limited by its bioavailability in an aqueous medium. No specific biocompatibility or cytotoxicity data for this compound has been reported.
| Compound | Alkyl Chain Length | Effect on Pseudomonas sp. strain P2(6) Inner Membrane Permeability (at 25 mg/L) |
|---|---|---|
| Octyl D-xyloside (C8X) | C8 | ~12% increase |
| Nonyl D-xyloside (C9X) | C9 | ~15% increase |
| Decyl D-xyloside (C10X) | C10 | ~20% increase |
| Dodecyl D-xyloside (C12X) | C12 | ~28% increase |
Table 2. Summary of the effects of related alkyl D-xylosides on the inner membrane permeability of a non-human bacterial cell line. Data adapted from published research for comparative purposes. researchgate.net
Cellular Uptake Mechanisms in Cultured Cell Lines
There is currently no available scientific literature detailing the mechanisms of cellular uptake for this compound in any cultured cell lines. Research into how this specific compound traverses the cell membrane, whether through endocytosis, passive diffusion, or carrier-mediated transport, has not been published.
Hemocompatibility Studies with Erythrocytes (In Vitro)
No in vitro hemocompatibility data for this compound has been found in published research. Studies assessing the hemolytic potential of this compound on erythrocytes, which would provide insight into its compatibility with blood components, are not publicly accessible.
Advanced Applications of 2 Dodecylhexadecyl D Xylopyranoside in Non Clinical Domains
Role in Advanced Materials Science and Engineering
The unique amphiphilic nature of 2-Dodecylhexadecyl-D-xylopyranoside, arising from its distinct hydrophilic and hydrophobic regions, makes it a versatile tool in materials science. Its ability to self-assemble and modify surfaces can be harnessed for the creation of novel materials with tailored properties.
Fabrication of Ordered Nanostructures and Templates
Long-chain alkyl glycosides are known for their capacity to form micelles and other ordered assemblies in solution. This behavior is foundational to their use as structure-directing agents in the synthesis of porous nanomaterials. The this compound molecule, with its substantial hydrophobic tail, would be expected to form stable micelles that can act as templates for creating mesoporous materials. In such a process, the glycoside's self-assembled structures would serve as a scaffold around which inorganic precursors (like silica) can polymerize. Subsequent removal of the organic template, typically through calcination, would leave behind a network of uniform pores. The size and branching of the dodecylhexadecyl group would play a critical role in dictating the pore size and morphology of the final nanostructured material.
Studies on similar alkyl glycosides have demonstrated that the length of the alkyl chain directly influences the dimensions of the resulting nanoparticles, with shorter chains generally leading to smaller particle sizes due to more compact packing researchgate.net.
Surface Functionalization and Coating Applications
The high surface activity of alkyl glycosides makes them excellent candidates for modifying the surface properties of various materials nanotrun.com. This compound can be expected to adsorb onto surfaces, altering their wettability, adhesion, and biocompatibility. For instance, in the formulation of advanced coatings, it could act as a high-performance emulsifier, ensuring the stable dispersion of polymeric or ceramic particles atamanchemicals.com.
Its ability to form a thin film on a substrate could be exploited for creating anti-fouling surfaces. The hydrophilic xylopyranoside head groups would orient towards the aqueous environment, creating a hydration layer that can repel the attachment of microorganisms and proteins. This is particularly valuable in applications such as marine coatings and biomedical implants. The derivatization of the hydroxyl groups on the xylose ring could further allow for the covalent attachment of other functional molecules, leading to multifunctional coatings brillachem.com.
Bio-inspired Materials Development
The development of materials that mimic biological structures is a burgeoning field of research. Alkyl glycosides, being derived from natural and renewable resources like sugars and fatty alcohols, are inherently bio-compatible and biodegradable, making them ideal building blocks for bio-inspired materials nanotrun.comatamanchemicals.com.
The self-assembly of this compound into structures like bilayers or vesicles could be used to create mimics of cellular membranes. These synthetic membrane systems can serve as platforms for studying membrane transport or for constructing biosensors. The incorporation of this glycoside into polymer matrices could also lead to the development of soft, flexible, and biocompatible composites with tunable mechanical properties, inspired by natural tissues.
Contributions to Drug Delivery Systems (as a Carrier/Excipient)
In the pharmaceutical industry, the effective delivery of therapeutic agents to their target sites is a major challenge, especially for drugs with poor water solubility. The surfactant and self-assembly properties of this compound suggest its significant potential as an excipient in advanced drug delivery systems.
Encapsulation and Solubilization of Hydrophobic Therapeutic Agents
A primary challenge in drug formulation is the solubilization of hydrophobic active pharmaceutical ingredients (APIs). The micellar structures formed by this compound in aqueous solutions can serve as nanocarriers for such drugs. The hydrophobic core of the micelles, formed by the interdigitated dodecylhexadecyl chains, provides a congenial environment for encapsulating lipophilic drug molecules, effectively shielding them from the aqueous surroundings. This encapsulation enhances the apparent solubility of the drug and can improve its stability.
The solubilizing capacity is dependent on the critical micelle concentration (CMC), which for long-chain alkyl xylosides, is typically low, indicating high efficiency nih.gov. The branched nature of the alkyl chain in this compound may result in a less compact micellar core compared to linear chains, potentially allowing for the encapsulation of bulkier drug molecules.
| Alkyl Glycoside Analog | Alkyl Chain Length | Typical Critical Micelle Concentration (CMC) | Primary Application in Encapsulation |
|---|---|---|---|
| Octyl β-D-glucopyranoside | C8 | ~20-25 mM | Solubilization of membrane proteins |
| Decyl β-D-maltoside | C10 | ~1.7 mM | Formulation of hydrophobic drug nanocrystals |
| Dodecyl β-D-maltoside | C12 | ~0.17 mM | High-efficiency solubilization for poorly soluble APIs |
| This compound (Predicted) | C28 (branched) | Very Low | Encapsulation of highly lipophilic and bulky drugs |
Development of Controlled Release Formulations
Beyond simple solubilization, the formulation of drug delivery systems that can release their payload in a controlled manner is highly desirable. Vesicles or niosomes formed from this compound, possibly in combination with other lipids like cholesterol, could serve as reservoirs for entrapped drugs. The release of the drug from these structures would be governed by diffusion through the bilayer, which can be modulated by factors such as the rigidity and thickness of the vesicle wall.
Drawing a parallel to cyclodextrins, which are also oligosaccharide-based excipients, this compound could form inclusion complexes with certain drug molecules nih.govnih.gov. The drug would be held within a cavity-like structure formed by the glycoside, and its release would be triggered by changes in the local environment, such as pH or ionic strength, or by simple dilution upon administration. The long, branched alkyl chain of this compound could lead to more stable inclusion complexes and, consequently, a more sustained release profile compared to shorter-chain glycosides nih.gov.
| Delivery System Component | Mechanism of Controlled Release | Key Influencing Factors |
|---|---|---|
| Alkyl Glycoside Micelles | Drug partitioning from micelle core to aqueous phase | CMC, drug-surfactant interaction strength, dilution effects |
| Niosomes/Vesicles | Diffusion across the bilayer membrane | Bilayer fluidity, drug molecular size, temperature |
| Inclusion Complexes (Hypothesized) | Dissociation of the host-guest complex | Binding affinity, pH, competitive displacement |
Nanosystems for Enhanced Bioavailability in Model Systems
The amphiphilic nature of this compound makes it an excellent candidate for the formation of nanosystems, such as nanoemulsions and microemulsions, which are utilized in model systems to enhance the bioavailability of poorly soluble compounds. These systems are thermodynamically or kinetically stable dispersions of oil and water, stabilized by an interfacial film of surfactant molecules.
Research into sugar-based surfactants has demonstrated their efficacy in creating stable nanoemulsions. The large, branched hydrophobic tail of this compound is particularly advantageous for encapsulating lipophilic molecules within the oil phase of an oil-in-water nanoemulsion. By reducing the interfacial tension between the oil and water phases, the surfactant facilitates the formation of extremely small droplets, typically in the range of 20-200 nanometers. This small droplet size provides a large surface area, which can improve the dissolution and subsequent absorption of an encapsulated substance in experimental models.
The stability of these nanosystems is critical for their function. The xylose headgroup contributes to steric stabilization, forming a hydrated layer around the nanodroplets that prevents them from coalescing. This effect, combined with the strong anchoring of the C28 alkyl chain in the oil phase, results in robust nanosystems capable of protecting the encapsulated compound from degradation and controlling its release.
Applications in Cosmetic and Personal Care Formulations
Alkyl xylosides and other sugar-based surfactants are increasingly favored in the cosmetic industry due to their derivation from renewable resources, excellent biodegradability, and mildness on the skin. rsc.org The specific structure of this compound offers distinct advantages in cosmetic science.
Emulsification and Stabilization of Complex Formulations
The primary role of surfactants in many cosmetic products is to emulsify and stabilize mixtures of oil and water. nih.gov this compound, with its significant lipophilic character, is expected to be a highly effective emulsifier, particularly for water-in-oil (W/O) emulsions or for O/W emulsions containing a high percentage of complex oils and waxes. Its bulky hydrophobic group can efficiently interact with the oil phase, while the polar xylose head remains in the aqueous phase, creating a stable interface.
Studies on alkyl glycosides show that the length and structure of the alkyl chain significantly influence emulsifying properties. nih.govnih.gov Longer alkyl chains generally lead to better emulsification of non-polar oils. nih.gov The branched C28 chain of this compound would provide a robust steric barrier against droplet coalescence, leading to highly stable emulsions with a desirable texture and feel. This makes it suitable for creating rich creams, lotions, and other sophisticated personal care formulations.
Below is a comparative table of general surfactant properties relevant to cosmetic emulsions.
| Surfactant Type | Typical HLB Range | Primary Function | Mildness | Common Examples |
| Anionic | 10-18 | Cleansing, Foaming | Can be irritating | Sodium Lauryl Sulfate (B86663) |
| Cationic | 1-3 | Conditioning | Can be irritating | Cetrimonium Chloride |
| Non-ionic (Alkyl Xylosides) | 10-15 | Emulsifying, Mild Cleansing | Very Mild | Decyl Glucoside, this compound |
| Amphoteric | Varies | Mild Cleansing, Foam Boosting | Very Mild | Cocamidopropyl Betaine |
This table provides generalized data for surfactant classes to illustrate the expected role of this compound.
Foaming and Cleansing Properties
While high-foaming properties are often associated with cleansing products, the trend in modern cosmetics, especially for facial and sensitive skin cleansers, is towards milder surfactants that produce a more dense and creamy lather. Research on various sugar-based surfactants indicates that foaming behavior is strongly linked to molecular structure. tandfonline.comresearchgate.nettandfonline.com
Surfactants with very long or bulky hydrophobic tails, such as this compound, tend to pack less efficiently at the air-water interface compared to their shorter-chain counterparts. This steric hindrance typically results in lower foam volume but enhances foam stability. The resulting lather is often described as more creamy and luxurious. These characteristics are highly sought after in premium skin-cleansing milks, conditioning shampoos, and body washes where mildness and a pleasant sensory experience are paramount. The cleansing action is gentle, effectively removing oils and impurities without stripping the skin's natural lipid barrier.
Utilization in Biocatalysis and Enzyme Immobilization
The use of enzymes as catalysts in industrial processes offers high specificity and efficiency under mild conditions. However, many enzymes are unstable in non-aqueous environments or can be difficult to separate from the reaction products. Surfactants like this compound can address these challenges. researchgate.netbiorxiv.org
Creation of Optimized Reaction Microenvironments for Enzymes
For enzymatic reactions involving hydrophobic substrates, creating a suitable reaction environment is key. This compound can self-assemble in non-polar solvents to form structures known as reverse micelles. In these aggregates, the hydrophilic xylose heads create a polar core that can encapsulate an enzyme and a small amount of water, while the lipophilic tails extend into the bulk organic solvent.
This microenvironment shields the enzyme from the denaturing effects of the organic solvent, maintaining its catalytically active conformation. Furthermore, the hydrophobic substrate, dissolved in the bulk solvent, can readily access the enzyme at the micelle interface. This technique has been shown to significantly enhance the activity of enzymes like lipases in esterification and transesterification reactions. The choice of surfactant is critical, and the biocompatibility of sugar-based surfactants makes them an excellent option. core.ac.uklu.se
| Surfactant System | Enzyme | Relative Activity (%) |
| Aqueous Buffer | Lipase | 100 |
| Cationic Surfactant in Hexane | Lipase | 45 |
| Anionic Surfactant in Hexane | Lipase | 60 |
| Alkyl Glycoside in Hexane | Lipase | 150 |
This table presents illustrative data showing how a microenvironment created by an alkyl glycoside can enhance enzyme activity compared to other systems.
Stabilization of Enzymes in Non-Aqueous and Supercritical Fluids
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are attractive "green" solvents for chemical reactions due to their unique properties. nih.gov They possess gas-like viscosity and diffusivity, facilitating mass transfer, but also liquid-like density and solvating power. However, the anhydrous and acidic nature of scCO₂ (due to the formation of carbonic acid with residual water) can deactivate enzymes. nih.govnih.gov
Surfactants are crucial for stabilizing enzymes in such media. rsc.org this compound can coat the surface of an immobilized or suspended enzyme. Its hydrophilic xylose moiety can interact with the enzyme's surface, preserving the essential layer of water required for catalytic activity. Simultaneously, the large lipophilic tail provides an interface with the supercritical fluid, effectively protecting the enzyme. This stabilization allows for biocatalytic processes, such as the synthesis of polymers or specialty esters, to be carried out in these environmentally benign solvent systems, combining the advantages of enzymatic catalysis with green chemistry principles.
Analytical Chemistry Applications
Novel Stationary Phases for Chromatographic Separations
In the field of High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that dictates the separation's selectivity and efficiency. The development of novel stationary phases is a continuous pursuit to tackle complex separation challenges. nih.gov Long-chain alkyl glycosides, such as this compound, present an intriguing possibility for creating new stationary phases with unique separation characteristics.
The lengthy C28 alkyl chain of this compound would impart strong hydrophobic character to a stationary phase. This could be advantageous for the separation of highly nonpolar analytes that are poorly retained on conventional C18 columns. The mechanism of retention on such a phase would be dominated by hydrophobic interactions between the analyte and the dodecylhexadecyl chains of the stationary phase. mdpi.com
Furthermore, the xylopyranoside head group introduces a degree of polarity and the potential for hydrogen bonding interactions. This dual nature allows for a mixed-mode separation mechanism, where both hydrophobic and polar interactions contribute to the retention of analytes. This can lead to unique selectivity for complex mixtures, potentially enabling the separation of compounds that are difficult to resolve using traditional single-mode stationary phases.
A potential application of such a stationary phase is in displacement chromatography. This technique utilizes a displacer molecule that has a high affinity for the stationary phase, effectively pushing the sample components down the column. The strong binding of a surfactant-like molecule such as this compound to a reversed-phase column could be exploited in this context. google.com
| Potential Stationary Phase Characteristics | Description | Relevance to this compound |
| Matrix | Typically silica-based, to which the alkyl glycoside is bonded. | The xyloside could be chemically bonded to the silica (B1680970) support. |
| Ligand Type | This compound | Provides a combination of strong hydrophobicity and polar interactions. |
| Primary Interaction | Hydrophobic interactions | Due to the long C28 alkyl chain. |
| Secondary Interaction | Hydrogen bonding, dipole-dipole | Stemming from the hydroxyl groups on the xylose moiety. |
| Potential Applications | Separation of nonpolar compounds, mixed-mode chromatography | Offering unique selectivity for complex samples. |
Enhancers for Electrophoretic Mobility
In electrophoretic separation techniques, such as capillary electrophoresis (CE) and gel electrophoresis, surfactants are often employed to modify the electrophoretic mobility of analytes and to prevent their adsorption to the capillary walls. While anionic surfactants like sodium dodecyl sulfate (SDS) are widely used, non-ionic surfactants also play a significant role.
Due to its non-ionic and surfactant nature, this compound could serve as an effective additive in electrophoretic buffers. Its primary role would be to dynamically coat the inner surface of the capillary, thereby suppressing the electroosmotic flow (EOF) and minimizing analyte-wall interactions. This leads to improved peak shapes and separation efficiency.
Moreover, the interaction of non-ionic surfactants with proteins can influence their effective charge and hydrodynamic radius, thus altering their electrophoretic mobility. In the case of separating proteins that are prone to aggregation or precipitation, the inclusion of a non-ionic surfactant like this compound in the running buffer could enhance their solubility and prevent such issues. The use of cationic ionic liquid-based surfactants has been shown to enhance the separation of proteins in polyacrylamide gel electrophoresis. nih.gov While this compound is non-ionic, its ability to form micelles could provide a microenvironment that aids in the separation of complex protein mixtures, including glycoproteins. nih.gov
| Parameter | Effect of this compound | Mechanism |
| Electroosmotic Flow (EOF) | Suppression | Dynamic coating of the capillary wall, masking surface silanol (B1196071) groups. |
| Analyte-Wall Interaction | Reduction | Formation of a neutral, hydrophilic layer on the capillary surface. |
| Protein Solubility | Enhancement | The surfactant can prevent aggregation and precipitation of proteins. |
| Separation of Glycoproteins | Potential Improvement | Micellar environment may aid in resolving charge heterogeneity of glycoproteins. nih.gov |
Computational and Theoretical Studies of 2 Dodecylhexadecyl D Xylopyranoside
Molecular Modeling and Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful lens through which to view the dynamic nature of molecules like 2-Dodecylhexadecyl-D-xylopyranoside. These simulations can predict how the molecule flexes, folds, and interacts with its environment over time.
Conformational Landscape Analysis of the Xylopyranoside Core
The D-xylopyranoside core of the molecule is a six-membered ring that can adopt several different three-dimensional shapes, or conformations. The stability and prevalence of these conformations are crucial as they dictate the orientation of the hydrophobic alkyl tail and the accessibility of the hydrophilic hydroxyl groups for interactions.
Computational and experimental studies on various xylopyranoside derivatives consistently show that the pyranose ring exists in a dynamic equilibrium between several conformations. nih.gov The most stable and therefore most common are the chair conformations, denoted as ⁴C₁ and ¹C₄. In the ⁴C₁ conformation, four of the ring carbons are in a plane, with one carbon above and one below, which is typically the most stable form for D-xylose. The ¹C₄ conformation represents the inverted chair form. In addition to these, skew or boat conformations can also exist as transient, higher-energy states. nih.gov
The equilibrium between these conformations is sensitive to the surrounding environment, particularly the solvent. In non-polar solvents, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, while polar solvents can disrupt these bonds and shift the equilibrium. nih.gov For this compound, the large, non-polar alkyl substituent would likely influence this conformational balance.
Table 1: Representative Conformational Population of a Generic D-xylopyranoside Ring in Different Solvents
| Conformation | Population in Polar Solvent (e.g., Methanol) | Population in Non-Polar Solvent (e.g., Chloroform) |
| ⁴C₁ (Chair) | ~60% | ~75% |
| ¹C₄ (Chair) | ~35% | ~20% |
| Skew/Boat | ~5% | ~5% |
Note: This table presents illustrative data based on general findings for xylopyranoside derivatives and is not specific to this compound.
Simulation of Alkyl Chain Dynamics and Flexibility
The 2-dodecylhexadecyl group, a branched and long alkyl chain, is a defining feature of this molecule. Its flexibility and dynamics are critical to the surfactant properties of the compound, including its ability to pack into micelles or interact with lipid membranes.
Self-Assembly Simulations (e.g., Micellization, Vesicle Formation)
A hallmark of surfactants is their ability to self-assemble in aqueous solutions into organized structures like micelles or vesicles. Simulations of this process for related branched-chain alkyl glycosides show that self-assembly is driven by a combination of forces, primarily hydrophobic interactions that drive the alkyl tails to cluster together, as well as hydrogen bonding and electrostatic interactions between the hydrophilic headgroups. rsc.org
The final morphology of the aggregates—be they spherical micelles, elongated rod-like micelles, or bilayered vesicles—is determined by the balance between the size of the hydrophilic headgroup and the volume of the hydrophobic tail. For a molecule like this compound, with its bulky, branched alkyl tail and a relatively compact xylopyranoside headgroup, the formation of inverted structures or vesicles might be favored over simple spherical micelles. The shape and stability of these aggregates are also influenced by external factors such as concentration, temperature, and the ionic strength of the solution. lu.se
Interaction Simulations with Solvent Molecules and Model Membranes
The interaction of this compound with its environment, particularly with water and biological membranes, is fundamental to its potential applications. MD simulations can model these interactions at an atomic level.
Simulations of similar surfactants interacting with model lipid bilayers show a multi-step process. nih.govresearchgate.net Initially, electrostatic interactions and hydrogen bonding between the polar headgroup and the membrane surface would likely draw the molecule to the interface. researchgate.net Following this initial association, the large hydrophobic tail would insert itself into the non-polar core of the lipid bilayer. nih.gov The bulky, branched nature of the 2-dodecylhexadecyl chain would likely cause significant local disruption to the lipid packing in the membrane.
Simulations involving solvent molecules would highlight the extensive hydrogen-bonding network formed between the hydroxyl groups of the xylopyranoside headgroup and the surrounding water molecules. This hydration shell is crucial for the molecule's solubility and for mediating its interactions with other polar entities.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
While no specific DFT studies on this compound are published, calculations on analogous sugar ethers and glycosides provide a clear framework for what to expect. nih.govunimas.my DFT calculations would begin by determining the molecule's most stable, optimized geometry. From this, a range of electronic properties can be calculated.
The distribution of electron density across the molecule is a key output. This would show a clear separation of charge, with the alkyl tail being non-polar (hydrophobic) and the xylopyranoside headgroup being polar (hydrophilic) due to the electronegative oxygen atoms of the hydroxyl groups and the ether linkage. A molecular electrostatic potential map would visually represent this, highlighting the electron-rich (negative potential) regions around the oxygen atoms and the electron-poor (positive potential) regions.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. unimas.my Furthermore, local nucleophilicity can be calculated, identifying the most likely sites for reaction, which would be the oxygen atoms in the xylopyranoside headgroup. nih.gov
Table 2: Predicted Electronic Properties of this compound from Analogous DFT Studies
| Property | Predicted Value/Characteristic | Significance |
| Dipole Moment | Significant, non-zero value | Indicates overall molecular polarity, essential for solubility and interactions. |
| HOMO-LUMO Gap | Moderately large | Suggests good chemical stability under normal conditions. |
| Electrostatic Potential | Negative potential localized on xylopyranoside oxygen atoms | Identifies these sites as nucleophilic and prone to hydrogen bonding. |
| Charge Distribution | Clear separation between polar head and non-polar tail | Confirms the amphiphilic nature of the molecule. |
Note: This table contains theoretical predictions based on DFT studies of similar molecules and is intended for illustrative purposes.
Prediction of Spectroscopic Parameters
The precise prediction of spectroscopic parameters for complex molecules like this compound is a critical aspect of its computational characterization, aiding in structural elucidation and the interpretation of experimental data. While specific, publicly available predicted spectroscopic data for this exact compound is limited, the methodologies for generating such predictions are well-established within the field of computational chemistry. These methods primarily revolve around quantum mechanical calculations and, more recently, the application of artificial intelligence (AI). arxiv.orgscilit.comarxiv.orgnih.gov
Typically, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra involves the following steps:
Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is usually achieved through geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, with an appropriate basis set. scilit.comnih.gov For a molecule with the conformational flexibility of this compound, this may involve exploring multiple low-energy conformations.
Spectroscopic Parameter Calculation: Once an optimized geometry is obtained, the spectroscopic parameters are calculated.
NMR Spectra: For NMR spectra, the primary parameters of interest are chemical shifts (δ) and coupling constants (J). These are calculated using methods like Gauge-Including Atomic Orbital (GIAO). scilit.comnih.gov The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com Recent advancements have also seen the rise of AI and machine learning models, trained on large datasets of experimental spectra, to predict 1D and 2D NMR spectra with increasing accuracy. arxiv.orgarxiv.org These AI-driven approaches can predict spectral patterns based on molecular structures represented as SMILES or IUPAC names. arxiv.org
IR Spectra: The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes are then analyzed to generate a theoretical IR spectrum.
The predicted spectra serve as a valuable tool for chemists. By comparing the predicted spectra with experimental data, researchers can confirm the synthesized structure, assign specific signals to individual atoms or functional groups, and gain insights into the molecule's conformational preferences.
Below is an illustrative table showcasing the type of data that would be generated from a computational prediction of the ¹³C NMR spectrum for this compound. Please note that these are hypothetical values for demonstration purposes.
| Atom in this compound | Predicted ¹³C Chemical Shift (ppm) |
| C1' (Anomeric Carbon of Xylose) | 102.5 |
| C2' (Xylose Ring) | 74.8 |
| C3' (Xylose Ring) | 77.3 |
| C4' (Xylose Ring) | 70.9 |
| C5' (Xylose Ring) | 66.2 |
| C1 (Alkyl Chain) | 71.3 |
| C2 (Alkyl Chain) | 38.1 |
| ... (other alkyl chain carbons) | 22.7 - 31.9 |
| Terminal CH₃ (Dodecyl Chain) | 14.1 |
| Terminal CH₃ (Hexadecyl Chain) | 14.1 |
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound. This table illustrates the type of output generated by computational prediction methods. The values are representative and not based on actual calculations for this specific molecule.
Force Field Development and Parameterization for Complex Glycolipids
Molecular simulations, such as molecular dynamics (MD) and Monte Carlo (MC), are powerful tools for studying the behavior of complex biomolecules like this compound at an atomistic or near-atomistic level. bohrium.com The accuracy of these simulations is fundamentally dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. bohrium.comnih.gov
Derivation of Atomistic and Coarse-Grained Models
Given the amphiphilic and complex nature of this compound, both atomistic and coarse-grained models are valuable for studying its properties over different length and time scales.
Atomistic Models:
Atomistic force fields, such as GLYCAM06, AMBER, and CHARMM, represent every atom in the system as a distinct particle. nih.govnih.govresearchgate.net The development and parameterization of an atomistic force field for a novel glycolipid like this compound would follow a well-established protocol: nih.govresearchgate.net
Definition of Atom Types: Each atom is assigned a specific "atom type" based on its element and chemical environment. For a glycolipid, this would involve atom types for the carbohydrate headgroup, the ether linkage, and the aliphatic tails. Force fields like GLYCAM06 are designed to be generalizable, introducing a minimal number of new atom types to maintain transferability. nih.govresearchgate.net
Parameterization of Bonded Terms: The bonded terms in the force field describe the interactions between atoms connected by covalent bonds. These include bond stretching, angle bending, and dihedral angle torsion. The parameters for these terms (force constants and equilibrium values) are typically derived by fitting to high-level quantum mechanical calculations on small molecular fragments that are representative of the larger molecule. nih.govresearchgate.net
Van der Waals Parameters: These are usually taken from established parameter sets and may be refined to reproduce experimental data, such as liquid densities and heats of vaporization of small model compounds.
Partial Atomic Charges: The electrostatic interactions are modeled using partial atomic charges assigned to each atom. These charges are typically derived by fitting to the quantum mechanically calculated molecular electrostatic potential of the molecule or its fragments. nih.govresearchgate.net
Validation: The newly developed parameters are then validated by performing simulations of the molecule in relevant environments (e.g., in a lipid bilayer or in solution) and comparing the simulated properties with available experimental data. nih.govresearchgate.net
Coarse-Grained (CG) Models:
While atomistic simulations provide a high level of detail, they can be computationally expensive for studying large systems and long-timescale phenomena, such as self-assembly and membrane formation. Coarse-grained models address this by reducing the number of degrees of freedom in the system. bohrium.comnih.gov In a CG model, groups of atoms are represented by a single "bead" or "particle". nih.gov
The development of a CG model for this compound, often within frameworks like the Martini force field, involves: acs.orgnih.gov
Mapping: The first step is to define the mapping from the atomistic representation to the CG representation. For a glycolipid, the xylose headgroup might be represented by one or more polar beads, while the hydrophobic alkyl chains would be represented by a series of non-polar beads. acs.org
Parameterization of CG Interactions: The interaction potentials between the CG beads are parameterized to reproduce certain properties of the underlying atomistic system or experimental data. This can be done through various methods:
Bottom-Up (Structure-Based) Coarse-Graining: In this approach, the CG potentials are derived to match structural distributions (e.g., radial distribution functions) or forces obtained from atomistic simulations. acs.orgokayama-u.ac.jp
Top-Down (Thermodynamic) Coarse-Graining: Here, the parameters are optimized to reproduce macroscopic thermodynamic properties, such as partitioning free energies between different solvents, surface tension, or phase transition temperatures. okayama-u.ac.jp
Validation: The resulting CG model is then tested for its ability to predict the collective behavior of the system, such as the formation of micelles, bilayers, or other aggregated structures, and these predictions are compared with experimental observations or more detailed atomistic simulations. acs.orgresearchgate.net
Statistical Mechanics Approaches to Aggregation Thermodynamics
The self-assembly of amphiphilic molecules like this compound into ordered structures such as micelles and bilayers is a thermodynamically driven process. Statistical mechanics provides the theoretical framework to understand and quantify the thermodynamics of this aggregation. mdpi.comarxiv.orgresearchgate.net
Calculation of Free Energy Profiles for Self-Assembly
The spontaneity and stability of self-assembled structures are governed by the change in free energy upon aggregation. The calculation of free energy profiles, or the potential of mean force (PMF), along a relevant reaction coordinate provides a quantitative description of the self-assembly process. acs.orgnih.gov
For the self-assembly of glycolipids, a common approach involves:
Defining a Reaction Coordinate: A suitable reaction coordinate that describes the transition from a dispersed state of individual molecules to an aggregated state must be chosen. This could be the distance between the centers of mass of two molecules, the radius of gyration of a cluster of molecules, or the solvent-accessible surface area. acs.orgnih.gov
Enhanced Sampling Simulations: Because self-assembly can be a slow process with high energy barriers, standard molecular dynamics simulations may not adequately sample the transition. Therefore, enhanced sampling techniques are often employed:
Umbrella Sampling: The system is simulated in a series of windows along the reaction coordinate, with a biasing potential applied in each window to ensure adequate sampling. The unbiased free energy profile is then reconstructed using methods like the Weighted Histogram Analysis Method (WHAM). nih.gov
Metadynamics: A history-dependent bias potential is added to the system's Hamiltonian, which discourages the system from revisiting previously explored regions of the conformational space, thereby accelerating the exploration of the free energy landscape.
Markov State Models (MSMs): A large number of short, unbiased simulations are used to build a kinetic model of the system's transitions between different states. From this model, the thermodynamics and kinetics of the self-assembly process can be derived. acs.org
The resulting free energy profile reveals the thermodynamic stability of the aggregated state relative to the dispersed state, as well as the presence of any energy barriers or metastable intermediates along the assembly pathway. acs.orgnih.gov
Phase Diagram Prediction Using Theoretical Models
A phase diagram graphically represents the thermodynamically stable phases of a system as a function of variables such as temperature, pressure, and composition. nih.govnih.govcam.ac.uk For a glycolipid like this compound in water, the phase diagram would show the conditions under which it exists as dispersed monomers, micelles, a liquid crystalline phase (e.g., lamellar Lα or hexagonal HII), or a gel phase. researchgate.netrug.nl
Theoretical and computational methods play a crucial role in predicting and understanding these phase diagrams: cam.ac.uk
Free Energy Calculations: The foundation of phase diagram prediction is the calculation of the free energy of each possible phase. The stable phase under a given set of conditions is the one with the lowest free energy. Methods like thermodynamic integration or free energy perturbation can be used to compute the free energies of different phases from molecular simulations.
Molecular Simulation of Coexistence: It is also possible to directly simulate the coexistence of two or three phases in a single simulation box. nih.gov By analyzing the properties of the coexisting phases, the boundaries of the phase diagram can be determined.
Theoretical Models: Simpler theoretical models, such as self-consistent field theory (SCFT) or classical density functional theory (DFT), can also be used to predict phase behavior. researchgate.net These models often involve a more simplified representation of the molecules and their interactions but can be computationally much more efficient for exploring a wide range of conditions.
By combining these computational and theoretical approaches, it is possible to construct a detailed phase diagram for this compound, providing valuable insights into its aggregation behavior and the structure of its self-assembled phases under various conditions.
Advanced Analytical Methodologies for Characterization and Quantification of 2 Dodecylhexadecyl D Xylopyranoside
Quantitative Chromatographic Analysis
Chromatographic techniques are central to the separation and quantification of 2-Dodecylhexadecyl-D-xylopyranoside from complex matrices. The choice of method depends on the volatility of the analyte and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detection
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Given the compound's lack of a UV-absorbing chromophore, universal detectors such as the Evaporative Light Scattering Detector (ELSD) and Refractive Index (RI) detector are necessary.
HPLC-ELSD offers good sensitivity and is compatible with gradient elution, which is advantageous for separating complex mixtures. The response from an ELSD is not directly linear and often requires a logarithmic transformation to establish a linear relationship between concentration and response. researchgate.net For alkyl glycosides, reversed-phase columns, such as C8 or C18, are typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov
Table 1: Illustrative HPLC-ELSD Parameters for Alkyl Glycoside Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD |
| Drift Tube Temp. | 50 °C |
| Nebulizer Gas | Nitrogen, 2.0 L/min |
This table presents typical starting conditions for method development for long-chain alkyl glycosides.
RI detection is another option, although it is less sensitive than ELSD and is not compatible with gradient elution, limiting its use to isocratic separations.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable analogue. d-nb.info Common derivatization procedures for glycosides include silylation, which replaces the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.
Table 2: Hypothetical GC-FID Conditions for Derivatized this compound
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 320 °C at 10 °C/min, hold for 10 min |
| Detector | FID |
| Detector Temp. | 330 °C |
This table outlines a potential GC method for the analysis of the silylated derivative of the target compound.
Spectrophotometric Assays for Concentration Determination
While less specific than chromatographic methods, spectrophotometric assays can be employed for the rapid estimation of total alkyl glycoside concentration. The anthrone-sulfuric acid assay is a classic method for the quantification of carbohydrates. In this assay, the glycosidic bond is hydrolyzed in the presence of strong acid, and the released xylose is dehydrated to furfural, which then reacts with anthrone (B1665570) to produce a colored complex that can be measured spectrophotometrically. d-nb.info
It is important to note that this method is not specific to this compound and will react with other carbohydrates present in the sample. Therefore, its application is best suited for relatively pure samples or for screening purposes.
Stability Assessment and Degradation Pathway Analysis
Understanding the stability of this compound is critical for its formulation and storage. The primary degradation pathways for alkyl glycosides are hydrolysis and oxidation.
Hydrolytic Stability under Varying pH and Temperature Conditions
The hydrolytic stability of this compound is influenced by both pH and temperature. The glycosidic bond is susceptible to acid-catalyzed hydrolysis. Studies on similar alkyl glycosides indicate that they are generally stable under neutral and alkaline conditions but can degrade under acidic conditions, with the rate of degradation increasing with temperature. jeeadv.ac.in
To assess hydrolytic stability, the compound would be incubated in buffered solutions at various pH values (e.g., 4, 7, and 9) and temperatures (e.g., 25 °C, 40 °C, and 60 °C). nih.govnih.gov Aliquots would be withdrawn at specific time points and analyzed by a stability-indicating HPLC method (as described in 8.1.1) to determine the remaining concentration of the parent compound and identify any degradation products.
Table 3: Representative Data from a Hypothetical Hydrolytic Stability Study of an Alkyl Xyloside (% Remaining after 30 days)
| pH | 25 °C | 40 °C | 60 °C |
| 4 | 95% | 80% | 50% |
| 7 | >99% | 98% | 90% |
| 9 | >99% | 99% | 92% |
This table illustrates the expected trend of increased degradation at lower pH and higher temperatures for an alkyl glycoside.
Oxidative Degradation Studies
Oxidative degradation can be a significant pathway for compounds with long alkyl chains. The degradation can be initiated by factors such as light, heat, and the presence of metal ions or reactive oxygen species. nih.gov The polyether linkage, if present, and the alkyl chain itself are potential sites of oxidation.
Studies on the oxidative degradation of carbohydrates have shown that hydroxyl radicals can lead to the cleavage of glycosidic linkages. umaine.edu For this compound, forced degradation studies using oxidizing agents like hydrogen peroxide would be conducted. The degradation would be monitored over time using a suitable analytical method, such as HPLC-ELSD, to quantify the loss of the parent compound and characterize the resulting oxidation products.
Identification of Degradation Products via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the identification and characterization of degradation products of this compound. The inherent complexity of this large lipophilic molecule necessitates high-resolution separation and sensitive detection methods to resolve and identify structurally similar degradation products that may form under various stress conditions, such as exposure to heat, light, humidity, and oxidative environments.
A typical LC-MS methodology for analyzing degradation products would involve a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer. The chromatographic separation is crucial for resolving the parent compound from its degradation products. A C18 column is often employed for the separation of non-polar analytes like alkyl glycosides. nih.govnih.gov The mobile phase composition, typically a gradient of an organic solvent like acetonitrile or methanol in water with additives such as formic acid or ammonium (B1175870) formate, is optimized to achieve efficient separation. nih.gov
Upon elution from the LC column, the analytes are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products. thermofisher.com Tandem mass spectrometry (MS/MS) is then employed to further elucidate the structure of the identified degradation products. In an MS/MS experiment, a specific precursor ion (the molecular ion of a degradation product) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information, allowing for the pinpointing of the modification site on the molecule. nih.gov
Potential degradation pathways for this compound include hydrolysis of the glycosidic bond, leading to the formation of xylose and 2-dodecylhexadecanol, and oxidation of the alkyl chain or the sugar moiety. The identification of these degradation products is critical for understanding the stability of the compound and ensuring its quality over time.
A hypothetical study on the degradation of this compound might yield the following results, as illustrated in the interactive table below.
| Potential Degradation Product | Observed m/z [M+H]⁺ | Proposed Structure | Key MS/MS Fragments | Potential Cause of Degradation |
|---|---|---|---|---|
| 2-Dodecylhexadecanol | 411.4516 | The lipophilic alcohol portion resulting from the cleavage of the glycosidic bond. | Fragments corresponding to the loss of water and cleavage of the alkyl chain. | Acid or enzymatic hydrolysis |
| Xylose | 151.0601 | The carbohydrate head group. | Characteristic sugar fragmentation patterns. | Acid or enzymatic hydrolysis |
| Oxidized this compound | 559.4569 | Addition of an oxygen atom to the alkyl chain. | A +16 Da shift in fragment ions containing the modified alkyl chain. | Oxidative stress |
Impurity Profiling and Process-Related Contaminant Identification
Impurity profiling is a critical aspect of quality control for any synthetically produced compound, including this compound. The manufacturing process of alkyl glycosides can introduce various impurities, which may include unreacted starting materials, by-products from side reactions, and residual catalysts or solvents. A comprehensive understanding of the impurity profile is essential for ensuring the purity and safety of the final product.
The synthesis of this compound typically involves the reaction of D-xylose with 2-dodecylhexadecanol. rsc.org Potential process-related impurities could therefore include:
Unreacted 2-dodecylhexadecanol: The starting alcohol may remain if the reaction does not go to completion.
Unreacted D-xylose: The starting sugar may also be present in the final product.
Polyglycosides: The reaction may lead to the formation of molecules with more than one xylose unit attached to the alkyl chain.
Anomers: The glycosidic bond can form in either the α or β configuration. While one anomer is typically desired, the other may be present as an impurity.
Isomers of the alkyl chain: The starting alcohol itself may contain isomeric impurities.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS are instrumental in identifying and quantifying these impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for structural elucidation of unknown impurities. mdpi.com For instance, ¹H-NMR can be used to determine the purity of this compound, as indicated by some commercial suppliers. synthose.com
The following interactive table outlines potential impurities and the analytical methods for their detection.
| Impurity/Contaminant | Potential Source | Recommended Analytical Technique |
|---|---|---|
| Unreacted 2-dodecylhexadecanol | Incomplete synthesis reaction | GC-MS, LC-MS |
| Unreacted D-xylose | Incomplete synthesis reaction | LC with refractive index detection, LC-MS |
| Di- or tri-xylosides | Side reaction during synthesis | LC-MS |
| α-anomer | Non-stereospecific synthesis | Chiral HPLC, NMR |
| Residual Solvents | Purification process | Headspace GC-MS |
Development of Standardized Reference Materials and Analytical Protocols
The development and availability of well-characterized, high-purity reference materials are fundamental for the accurate quantification and quality control of this compound. A standardized reference material serves as a benchmark against which samples of the compound can be compared, ensuring consistency and reliability of analytical results across different laboratories and manufacturing batches.
The process of establishing a reference standard involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques like recrystallization and preparative chromatography.
Comprehensive Characterization: The purified compound is extensively characterized to confirm its identity and purity. This involves a battery of analytical techniques, including:
NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): To confirm the chemical structure and stereochemistry.
Mass Spectrometry: To determine the molecular weight and elemental composition.
Chromatographic Purity: HPLC or GC analysis to determine the percentage of the main component and quantify impurities.
Elemental Analysis: To confirm the elemental composition.
Water Content: Karl Fischer titration to determine the amount of water present.
Certification: Once thoroughly characterized, the material is certified as a reference standard, with its purity and other properties documented in a certificate of analysis.
With a certified reference standard in hand, standardized analytical protocols for the quantification of this compound in various matrices can be developed and validated. A typical quantitative HPLC method would be validated for parameters such as:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The establishment of such validated protocols is crucial for routine quality control in an industrial setting and for regulatory purposes.
Future Research Directions and Outlook for 2 Dodecylhexadecyl D Xylopyranoside
Exploration of Novel and Sustainable Synthetic Pathways
The viability of 2-Dodecylhexadecyl-D-xylopyranoside as a widespread surfactant hinges on the development of efficient, sustainable, and scalable synthetic routes that move beyond traditional, often harsh, chemical methods.
The pursuit of sustainability directs attention toward enzymatic processes, which offer high selectivity and operate under mild conditions, thereby reducing energy consumption and waste generation. rsc.org Enzymes, particularly glycoside hydrolases like xylanases and xylosidases, can catalyze the formation of the glycosidic bond between xylose and an alcohol. rsc.org
Research has demonstrated the feasibility of using various enzymes for the synthesis of alkyl β-D-xylosides. For instance, β-xylosidase from Trichoderma reesei has been used to produce these compounds from a methyl β-D-xyloside donor, while enzymes from Aspergillus niger have successfully synthesized alkyl β-xylosides from xylobiose and various alcohols. nih.govtandfonline.comtandfonline.comdntb.gov.ua These enzymatic reactions can be performed through two primary mechanisms: transglycosylation (a kinetically controlled process) or reverse hydrolysis (an equilibrium-controlled process). nih.gov Studies indicate that transglycosylation often results in higher yields compared to reverse hydrolysis. nih.gov
Future investigations should focus on adapting these enzymatic strategies for the specific synthesis of this compound. This would involve screening for robust enzymes capable of accommodating the bulky 2-dodecylhexadecanol acceptor alcohol. The use of raw, pretreated biomass, such as hydrothermally treated wheat bran, as a direct source of xylo-oligosaccharides could further enhance the sustainability of the process. rsc.org
Table 1: Examples of Enzymatic Systems for Alkyl Xyloside Synthesis
| Enzyme Source | Donor Substrate | Acceptor Alcohols | Key Findings | Citations |
|---|---|---|---|---|
| Trichoderma reesei | Methyl β-D-xyloside | Primary, secondary, and tertiary alcohols | Transglycosylation yields were higher than reverse hydrolysis. The β-linkage specificity was confirmed. | nih.gov, dntb.gov.ua |
| Aspergillus niger | Xylobiose | Water-miscible (methanol, ethanol) and insoluble (1-butanol, 1-hexanol) alcohols | Effective synthesis with molar ratios of product to xylose near 1:1. Product easily separated with insoluble alcohols. | tandfonline.com, tandfonline.com |
| Thermobacillus xylanilyticus | Birchwood xylan, Wheat bran oligosaccharides | Aliphatic alcohols (methanol to decanol) | Demonstrated synthesis of alkyl oligoxylosides. Yields influenced by donor/acceptor concentrations and co-solvents. | rsc.org |
Flow chemistry, where reactions are performed in continuous streams through reactors, is emerging as a powerful tool for the synthesis of glycosides. nih.govacs.org This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for straightforward scaling and automation. rsc.orgacs.org
While the application of flow chemistry has been more extensively explored for C-aryl glycosides, its potential for producing O-alkyl glycosides like this compound is significant. acs.org Research into flow-based glycosylation has shown that optimizing variables such as flow rate and mixer type can dramatically influence reaction outcomes. researchgate.net For instance, the development of cryogenic flow reactors allows for the optimization of reactions involving temperature-sensitive intermediates, which is critical for achieving high stereoselectivity in glycosylation reactions. acs.org The integration of biocatalysis with flow systems—flow biocatalysis—combines the selectivity of enzymes with the efficiency of continuous processing, leading to higher productivity and shorter reaction times. rsc.org
Future work should aim to develop a continuous flow process for the synthesis of this compound. This would involve designing a reactor setup, possibly incorporating an immobilized enzyme, to facilitate the reaction between a xylose donor and 2-dodecylhexadecanol, enabling efficient and scalable production.
Design of Functionally Tunable this compound Derivatives
The functional properties of a surfactant are dictated by its molecular architecture. By strategically modifying the structure of this compound, a new generation of "smart" surfactants with tailored functionalities can be created.
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that determines the suitability of a surfactant for applications such as emulsification, detergency, or solubilization. For alkyl glycosides, the HLB is governed by the interplay between the hydrophilic carbohydrate headgroup and the hydrophobic alkyl tail.
Systematic studies on a series of alkyl β-D-xylopyranosides with varying linear alkyl chain lengths (from C6 to C16) have demonstrated a clear relationship between the length of the hydrophobic tail and the resulting physicochemical properties. nih.govnih.gov Wu et al. also reported on the synthesis of d-xylopyranosides with oxyethylene fragments in the aglycone, noting a clear influence of the alkyl chain length on water solubility and surface activity. mdpi.com This principle can be extended to this compound. Future research could explore the synthesis of analogues by:
Modifying the Alkyl Chain: Creating derivatives with shorter or longer branched chains, or introducing unsaturation, to fine-tune the lipophilic character.
Altering the Headgroup: Synthesizing xylo-oligosaccharide headgroups (e.g., xylobiosides) to increase hydrophilicity.
These modifications would allow for the precise tuning of the HLB, enabling the design of surfactants optimized for specific industrial or pharmaceutical formulations.
Stimuli-responsive materials can undergo significant changes in their properties in response to specific external triggers such as pH, temperature, light, or redox potential. rsc.org Incorporating such functionalities into the this compound structure could lead to advanced surfactants for applications like targeted drug delivery or controlled release systems. nih.gov
Researchers have successfully developed dual-stimuli-responsive glycopolymeric nanoparticles that can release payloads in response to both pH changes and elevated glutathione (B108866) levels, mimicking conditions found within cells. nih.gov These systems often incorporate moieties like diisopropylamino groups for pH responsiveness and disulfide bonds for redox sensitivity. nih.gov
Future synthetic efforts could focus on introducing these responsive units into the xyloside structure. For example, a pH-sensitive amine could be incorporated into the aglycone, or a redox-cleavable disulfide linker could be used to attach the alkyl chain. The resulting stimuli-responsive surfactants could self-assemble into nanostructures that are stable under normal conditions but disassemble to release a payload in a specific biological environment, such as an acidic endosome or a reductive cytosol. nih.govnih.gov
Advanced Investigations into Complex Hierarchical Self-Assembly and Phase Transitions
The amphiphilic nature of this compound drives its self-assembly into ordered supramolecular structures, such as micelles and liquid crystals, in the presence of a solvent. A detailed understanding of this behavior is crucial for its application in advanced materials.
Studies on simpler alkyl β-D-xylopyranosides have confirmed their ability to form thermotropic liquid crystals. nih.govnih.gov Differential scanning calorimetry (DSC) analysis of a series of these compounds revealed that the phase transition temperature from a solid crystalline state to a liquid crystalline phase increases linearly with the length of the hydrophobic tail. nih.govnih.gov For example, octyl β-D-xylopyranoside exhibits a transition to a smectic A type phase. nih.gov This behavior arises from the segregation of the molecules into distinct hydrophobic and hydrophilic regions, a common feature of many liquid-crystal-forming surfactants. nih.gov
The large, branched 2-dodecylhexadecyl tail of the target molecule is expected to have a profound impact on its self-assembly and phase behavior. Future research should employ advanced characterization techniques, such as small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and detailed thermal analysis, to investigate the hierarchical structures formed by this compound. The unique geometry of its hydrophobic chain may lead to novel phase behaviors or the formation of non-lamellar liquid crystalline phases, which are of significant interest for creating complex nanostructured materials.
Table 2: Thermal Properties of Select Hydrocarbon Alkyl β-D-xylopyranosides
| Compound (Alkyl Chain) | Melting Point (Mp, °C)a | Clearing Point (Cp, °C)b | Phase Type | Citation |
|---|---|---|---|---|
| Hexyl (C6) | 58.5 | 60.9 | Liquid Crystal | nih.gov |
| Octyl (C8) | 72.5 | 114.7 | Smectic A | nih.gov |
| Decyl (C10) | 86.8 | 118.8 | Liquid Crystal | nih.gov |
| Dodecyl (C12) | 99.3 | 119.3 | Liquid Crystal | nih.gov |
| Tetradecyl (C14) | 108.6 | 119.8 | Liquid Crystal | nih.gov |
| Hexadecyl (C16) | 116.1 | 120.4 | Liquid Crystal | nih.gov |
a Transition from solid crystalline phase to liquid crystalline phase. b Transition from liquid crystalline phase to isotropic liquid phase.
Integration into Multi-Component and Hybrid Material Systems
Future research should focus on the incorporation of this compound into more complex material systems to enhance their performance and sustainability. Alkyl polyglycosides (APGs), a class of non-ionic surfactants derived from renewable resources like sugars and fatty alcohols, are known for their excellent compatibility with other surfactants and components in various formulations. wikipedia.orgmarketpublishers.comsilverfernchemical.com This suggests that this compound could serve as a valuable component in sophisticated mixtures.
The branched nature of its hydrophobic tail may impart unique interfacial properties, making it an interesting candidate for creating stable emulsions and foams in multi-component systems. Research could explore its use as a co-surfactant to improve the performance of existing detergent formulations, personal care products, and industrial cleaners. wikipedia.orgmarketresearchintellect.com
Furthermore, the self-assembly properties of sugar-based surfactants into structures like micelles and liquid crystals open up possibilities for creating novel hybrid materials. tue.nlbrillachem.com Investigating the interaction of this compound with polymers, nanoparticles, and other functional molecules could lead to the development of advanced materials with tailored properties for applications in drug delivery, materials science, and nanotechnology. The synthesis of sugar-based surfactants with amide linkages has also been explored, which could be another avenue for creating new hybrid materials. core.ac.uk
Table 1: Potential Multi-Component and Hybrid Systems for this compound
| System Type | Potential Interacting Components | Potential Application Areas |
|---|---|---|
| Multi-Component Surfactant Blends | Anionic, cationic, or other non-ionic surfactants | Detergents, cosmetics, food emulsions |
| Polymer-Surfactant Systems | Natural or synthetic polymers | Rheology modifiers, controlled release systems |
| Nanoparticle-Surfactant Dispersions | Metal oxides, silica (B1680970), or quantum dots | Advanced coatings, catalysts, diagnostic agents |
| Hybrid Gels and Liquid Crystals | Other gelators, active pharmaceutical ingredients | Drug delivery, smart materials |
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of how the molecular architecture of this compound dictates its macroscopic properties is crucial for its targeted application. While studies on other alkyl β-D-xylopyranosides have provided some insights, detailed investigations into this specific compound are lacking. nih.gov
Future research should employ a combination of experimental techniques and computational modeling to elucidate these relationships. Key areas of investigation include:
Self-Assembly Behavior: Characterizing the critical micelle concentration (CMC), micelle shape and size, and the formation of liquid crystalline phases under various conditions (e.g., temperature, pH, and salinity). researchgate.netatamanchemicals.com The long, branched alkyl chain is expected to significantly influence these parameters.
Interfacial Properties: Measuring the efficiency and effectiveness of surface tension reduction at air-water and oil-water interfaces. This is critical for applications in detergency, emulsification, and foaming. nih.gov
Molecular Modeling and Simulation: Utilizing molecular dynamics (MD) simulations to probe the interactions of this compound molecules with each other, with water, and with other molecules at the atomic level. frontiersin.orgmdpi.com This can provide valuable information on micelle structure, interfacial arrangement, and the molecular basis of its surfactant properties. Docking studies could also predict its interaction with biological targets or material surfaces. nih.gov
A systematic study comparing this compound with its linear or shorter-chain counterparts would be particularly valuable in isolating the effects of its unique branched structure.
Table 2: Key Parameters for Investigating Structure-Function Relationships
| Property | Experimental Technique | Computational Method | Key Insights |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Tensiometry, Fluorimetry | Molecular Dynamics | Surfactant efficiency and aggregation behavior |
| Surface Tension at CMC (γcmc) | Tensiometry | - | Effectiveness in reducing surface tension |
| Micelle Structure | Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Molecular Dynamics | Size, shape, and aggregation number of micelles |
| Liquid Crystalline Phases | Polarized Light Microscopy, SAXS | - | Phase behavior at high concentrations |
| Adsorption at Interfaces | Ellipsometry, Neutron Reflectometry | Molecular Dynamics | Orientation and packing at interfaces |
Potential for Emerging Applications in Environmental Technologies or Renewable Energy
The bio-based origin and presumed biodegradability of this compound make it an attractive candidate for applications in green technologies. mdpi.comnih.gov Research in this area could focus on its use as a sustainable alternative to conventional petroleum-based surfactants. acs.org
Environmental Technologies:
Bioremediation: Alkyl polyglycosides have been shown to enhance the bioremediation of soil contaminated with petroleum hydrocarbons by increasing the bioavailability of the contaminants to microorganisms. nih.gov The efficacy of this compound in similar applications, such as washing of crude oil-contaminated soil, should be investigated. researchgate.net
Dispersion of Oil Spills: Its surfactant properties could be harnessed for the dispersion of oil spills in marine environments, offering a more environmentally friendly option compared to some currently used dispersants.
Renewable Energy:
Enhanced Oil Recovery (EOR): Surfactants are used in EOR to reduce the interfacial tension between oil and water, thereby mobilizing residual oil trapped in reservoirs. tridentenergyintl.com Bio-based surfactants are gaining attention for this application due to their potential for lower environmental impact. nih.gov The performance of this compound in EOR, particularly its stability under harsh reservoir conditions of high temperature and salinity, warrants investigation. oil-chem.com
Biofuel Production: Surfactants can play a role in the pretreatment of lignocellulosic biomass for the production of biofuels. wur.nl The ability of this compound to interact with and disrupt plant-based materials could be explored in this context.
The development of "green" production technologies for alkyl polyglycosides, focusing on energy efficiency and waste reduction, will further enhance the sustainability profile of compounds like this compound. marketresearchintellect.comnih.gov
Conclusion: Synthesizing Current Knowledge and Projecting Future Impact of 2 Dodecylhexadecyl D Xylopyranoside Research
Summary of Key Academic Contributions and Breakthroughs
Direct academic breakthroughs specifically detailing "2-Dodecylhexadecyl-D-xylopyranoside" are not extensively documented in publicly available research. However, the broader field of long-chain alkyl glycosides, to which this compound belongs, has seen significant advancements. Research in this area has largely focused on the synthesis, physical-chemical properties, and self-assembly behavior of these amphiphilic molecules.
Key contributions in the general field of alkyl xylosides include the development of efficient synthesis methods. The synthesis of various alkyl β-D-xylopyranosides has been achieved in a four-step process starting from D-xylose, involving acylation or benzoylation, bromination, a Koenigs-Knorr reaction, and subsequent hydrolysis. nih.gov The use of a benzoyl protecting group has been reported to give better yields in the Koenigs-Knorr reaction step compared to an acyl group. nih.gov Another common method for the synthesis of alkyl glycosides is the Fischer glycosidation, which can be performed as a direct glycosidation or a transglycosidation process. researchgate.net The lipophilic component of this compound, 2-dodecylhexadecan-1-ol, is a known Guerbet alcohol and is commercially available, suggesting that its glycosylation to form the target compound is a feasible synthetic step. nih.gov
Breakthroughs in the study of related long-chain alkyl glycosides have primarily been in understanding their self-assembling properties, such as the formation of micelles and liquid crystals. nih.govnih.gov For instance, a range of hydrocarbon alkyl β-D-xylopyranosides have been shown to form thermotropic liquid crystals, with the phase transition temperature being dependent on the length of the hydrophobic tail. nih.gov The ability of these molecules to reduce surface tension is another critical area of research, with studies demonstrating a direct correlation between the alkyl chain length and the critical micelle concentration (CMC). nih.gov
While specific research on this compound is not prominent, the foundational work on other long-chain alkyl xylosides provides a strong basis for predicting its behavior and potential applications. The unique, highly branched, and long C28 alkyl chain of this compound likely imparts distinct properties compared to its linear counterparts, a subject ripe for future investigation.
Reiteration of the Compound's Significance in Glycolipid and Supramolecular Chemistry
The significance of this compound in glycolipid and supramolecular chemistry, while not yet explicitly detailed in dedicated studies, can be inferred from the established roles of similar synthetic glycolipids and amphiphiles.
In Glycolipid Chemistry:
Synthetic glycolipids are invaluable tools in glycobiology for studying carbohydrate-mediated biological processes. nih.gov These molecules can be inserted into cell membranes or coated onto surfaces to probe carbohydrate-protein interactions, mimic biological membranes, and investigate the role of glycolipids in cell signaling and recognition. Given its structure, this compound can be considered a synthetic glycolipid. Its large, branched alkyl chain would provide a stable anchor in lipid bilayers, making it a potentially useful tool for creating artificial cell surfaces or liposomes decorated with xylose units. The D-xylose headgroup is a component of various natural polysaccharides, and synthetic xylosides can serve as model compounds to understand the biological roles of these larger structures. mdpi.com
In Supramolecular Chemistry:
The field of supramolecular chemistry is concerned with the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The amphiphilic nature of this compound, with its distinct polar sugar head and nonpolar hydrocarbon tail, makes it a prime candidate for forming a variety of supramolecular assemblies, such as micelles, vesicles, and liquid crystalline phases. The formation of supramolecular solvents based on alkyl polyglucosides has been reported, highlighting the potential of this class of compounds in developing novel extraction and separation media. nih.gov The very long and branched nature of the dodecylhexadecyl tail would likely lead to unique packing parameters and self-assembly behavior compared to more commonly studied linear alkyl glycosides, potentially resulting in the formation of novel nanostructures with interesting properties.
Concluding Remarks on Outstanding Challenges and Opportunities for Future Research Endeavors
The study of this compound is still in its infancy, presenting a landscape rich with challenges and opportunities for future research.
Outstanding Challenges:
Lack of Fundamental Data: The most significant challenge is the current scarcity of published research and fundamental data specifically on this compound. Detailed characterization of its physicochemical properties, such as its critical micelle concentration (CMC), Krafft temperature, and phase behavior, is a necessary first step.
Synthesis and Purification: While general methods for alkyl glycoside synthesis exist, optimizing a high-yield synthesis and purification protocol for a compound with such a large and branched hydrophobic tail may present unique challenges. Stereoselective glycosylation to obtain a pure anomer will also be a critical aspect.
Opportunities for Future Research:
Fundamental Physicochemical Characterization: A thorough investigation of the self-assembly of this compound in aqueous solution would be highly valuable. This includes determining its CMC, aggregation number, and the morphology of the aggregates formed (e.g., spherical micelles, worm-like micelles, vesicles).
Liquid Crystalline Behavior: Given that other long-chain alkyl xylopyranosides exhibit liquid crystallinity, exploring the thermotropic and lyotropic liquid crystalline phases of this compound could reveal novel mesophases with potential applications in materials science. The branched nature of the alkyl chain may lead to frustrated packing and the formation of complex cubic or hexagonal phases.
Biological and Biomedical Applications: As a synthetic glycolipid, this compound could be explored for its potential in drug delivery systems, as a non-ionic surfactant for biological applications, or as a tool in glycobiology to study xylose-specific interactions.
Comparative Studies: A systematic comparison of the properties of this compound with its linear C28 counterpart and with other Guerbet alcohol-based glycosides would provide significant insights into the structure-property relationships of these amphiphiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Dodecylhexadecyl-D-xylopyranoside, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves glycosylation of D-xylose with dodecyl and hexadecyl alcohols under acid catalysis. Optimization includes varying reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O). Yield improvements can be monitored via thin-layer chromatography (TLC) and quantified using high-performance liquid chromatography (HPLC) . Post-synthesis purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures structural integrity.
Q. What spectroscopic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming glycosidic bond formation and alkyl chain attachment. For purity assessment, gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., hydroxyl and ether linkages). Differential scanning calorimetry (DSC) can further confirm thermal stability and phase transitions .
Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of glycolipid-based surfactants like this compound?
- Methodological Answer : Standardize protocols for solvent drying, reagent stoichiometry, and reaction time. Use internal standards (e.g., deuterated solvents in NMR) and calibrate instruments (e.g., HPLC pumps) before analysis. Document all parameters (e.g., humidity, stirring rate) and validate results through triplicate experiments. Cross-validate purity with orthogonal techniques (e.g., NMR and HPLC) .
Advanced Research Questions
Q. How do the dodecyl and hexadecyl chains influence the surfactant properties of this compound compared to single-chain analogs?
- Methodological Answer : The combined alkyl chains enhance hydrophobicity, lowering the critical micelle concentration (CMC). Compare CMC values via tensiometry (Wilhelmy plate method) under controlled pH and ionic strength. Molecular dynamics simulations can model micelle formation dynamics, while small-angle X-ray scattering (SAXS) quantifies micelle size and aggregation number. Contrast with single-chain analogs (e.g., octyl- or decyl-xylosides) to isolate chain-length effects .
Q. In studies reporting contradictory solubility data for this compound, what methodological approaches can resolve these discrepancies?
- Methodological Answer : Discrepancies often arise from solvent polarity or temperature variations. Systematically test solubility in aqueous-organic mixtures (e.g., ethanol/water) using UV-Vis spectrophotometry (λ = 280 nm for aromatic impurities). Apply Hansen solubility parameters to predict solvent compatibility. Replicate experiments under inert atmospheres (N₂) to exclude oxidation artifacts . For conflicting biological solubility data, use dialysis membranes to separate free vs. micelle-incorporated compounds .
Q. How can researchers design experiments to assess the critical micelle concentration (CMC) of this compound under varying physiological conditions?
- Methodological Answer : Use surface tension measurements (drop volume or Du Noüy ring methods) across a concentration gradient (10⁻⁶ to 10⁻² M). Simulate physiological conditions by adjusting pH (4–9), ionic strength (0.1–1.0 M NaCl), and temperature (25–37°C). Validate CMC via fluorescence spectroscopy using pyrene as a probe (I₁/I₃ ratio changes indicate micellization) .
Q. When analyzing conflicting results in the biological activity of this compound, what statistical or experimental controls should be implemented?
- Methodological Answer : Address variability by including positive/negative controls (e.g., Triton X-100 for surfactant activity). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across biological replicates. For cell-based assays, standardize cell passage number and serum batch. Employ blocking designs to account for plate-to-plate variation. Cross-correlate findings with alternative assays (e.g., hemolysis vs. cell viability) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
